Product packaging for 4-Fluorophthalamide(Cat. No.:CAS No. 65610-12-0)

4-Fluorophthalamide

Cat. No.: B3055579
CAS No.: 65610-12-0
M. Wt: 182.15 g/mol
InChI Key: QWCDXLLCNZBFEB-UHFFFAOYSA-N
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Description

4-Fluorophthalamide is a useful research compound. Its molecular formula is C8H7FN2O2 and its molecular weight is 182.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7FN2O2 B3055579 4-Fluorophthalamide CAS No. 65610-12-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65610-12-0

Molecular Formula

C8H7FN2O2

Molecular Weight

182.15 g/mol

IUPAC Name

4-fluorobenzene-1,2-dicarboxamide

InChI

InChI=1S/C8H7FN2O2/c9-4-1-2-5(7(10)12)6(3-4)8(11)13/h1-3H,(H2,10,12)(H2,11,13)

InChI Key

QWCDXLLCNZBFEB-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)C(=O)N)C(=O)N

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)N)C(=O)N

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis of 4-Fluorophthalamide from 4-Fluorophthalic Anhydride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-fluorophthalamide, a valuable intermediate in the development of novel pharmaceuticals and functional materials. The primary focus of this document is the direct synthesis from 4-fluorophthalic anhydride. This guide includes a detailed experimental protocol, a summary of quantitative data, and a logical workflow diagram to facilitate replication and understanding of the synthetic process. The methodologies presented are based on established chemical principles for the formation of phthalamides from their corresponding anhydrides.

Introduction

This compound is an aromatic diamide that serves as a key building block in organic synthesis. The presence of the fluorine atom can significantly influence the physicochemical properties of downstream compounds, including metabolic stability, binding affinity, and lipophilicity, making it a desirable moiety in drug discovery and materials science. The synthesis of this compound is most commonly achieved through the reaction of 4-fluorophthalic anhydride with a source of ammonia. This guide will detail a robust and accessible method for this transformation.

The reaction of an acid anhydride with an amine is a fundamental transformation in organic chemistry. In the case of 4-fluorophthalic anhydride and ammonia, the initial nucleophilic attack of ammonia on one of the carbonyl carbons of the anhydride ring leads to a ring-opened amic acid intermediate. A second equivalent of ammonia then reacts with the remaining carboxylic acid to form an ammonium carboxylate salt. Subsequent reaction at the second carbonyl group, or reaction of a second molecule of the ammonia source, leads to the formation of the diamide, this compound. A common and effective method for this conversion, which avoids the intermediate formation of the amic acid and subsequent cyclization to the less desired 4-fluorophthalimide, is the fusion of the anhydride with urea.

Synthetic Pathway

The synthesis of this compound from 4-fluorophthalic anhydride can be achieved in a one-step process by heating the anhydride with urea. This method is advantageous as it is a solvent-free reaction, simplifying the work-up procedure.

Synthesis_Pathway 4-Fluorophthalic Anhydride 4-Fluorophthalic Anhydride This compound This compound 4-Fluorophthalic Anhydride->this compound Heat (Fusion) Urea Urea Urea->this compound Ammonia Source

Figure 1: General synthetic scheme for the preparation of this compound.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound from 4-fluorophthalic anhydride using urea as the ammonia source. This procedure is based on established methods for the synthesis of phthalamide from phthalic anhydride.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier
4-Fluorophthalic Anhydride≥98%Commercially Available
UreaACS Reagent GradeCommercially Available
Deionized WaterHigh PurityIn-house
Ethanol95%Commercially Available

3.2. Equipment

  • Round-bottom flask (100 mL)

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Thermometer

  • Buchner funnel and flask

  • Filter paper

  • Beakers

  • Spatula

  • Drying oven

3.3. Synthetic Procedure

  • Reactant Preparation: In a 100 mL round-bottom flask, combine 4-fluorophthalic anhydride and urea. A molar ratio of approximately 1:2.2 (anhydride:urea) is recommended to ensure complete conversion. For example, use 10.0 g of 4-fluorophthalic anhydride (0.06 mol) and 8.0 g of urea (0.133 mol).

  • Reaction: Place the flask in a heating mantle or oil bath and heat the mixture with stirring. The temperature should be gradually raised to 130-135°C.

  • Fusion and Reaction Progression: As the temperature increases, the mixture will melt and begin to froth. This is indicative of the reaction proceeding with the evolution of carbon dioxide and ammonia. Maintain the temperature in the 130-135°C range for approximately 15-20 minutes, or until the frothing subsides and the reaction mixture solidifies.

  • Cooling and Work-up: Allow the flask to cool to room temperature. The product will be a solid mass.

  • Purification:

    • Add approximately 50 mL of cold deionized water to the flask and break up the solid with a spatula.

    • Stir the suspension for 10-15 minutes to dissolve any unreacted urea.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the solid with two portions of 20 mL of cold deionized water.

    • For further purification, the crude product can be recrystallized from hot ethanol.

  • Drying: Dry the purified this compound in a drying oven at 80-100°C to a constant weight.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound. Please note that specific yields may vary depending on the reaction scale and conditions.

ParameterValueReference
Reactants
Molecular Weight of 4-Fluorophthalic Anhydride166.10 g/mol N/A
Molecular Weight of Urea60.06 g/mol N/A
Product
Molecular Weight of this compound182.14 g/mol N/A
Theoretical YieldBased on starting materialCalculated
Typical Experimental Yield75-85%Analogous Reactions
Melting Point>300 °C (decomposes)Estimated
AppearanceWhite to off-white solidExpected

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for the synthesis of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_final Final Product start Combine 4-Fluorophthalic Anhydride and Urea heat Heat to 130-135°C with Stirring start->heat react Maintain Temperature until Frothing Ceases heat->react cool Cool to Room Temperature react->cool workup Add Cold Water and Stir cool->workup filter Vacuum Filter the Solid Product workup->filter wash Wash with Cold Water filter->wash recrystallize Recrystallize from Ethanol (Optional) wash->recrystallize dry Dry the Product in an Oven wash->dry recrystallize->dry end Obtain Pure this compound dry->end

Figure 2: Step-by-step workflow for the synthesis and purification of this compound.

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • 4-Fluorophthalic anhydride is a corrosive solid and should be handled with care.

  • The reaction involves heating to elevated temperatures; use caution to avoid thermal burns.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Conclusion

This technical guide has outlined a straightforward and efficient method for the synthesis of this compound from 4-fluorophthalic anhydride and urea. The provided experimental protocol, along with the quantitative data and workflow diagram, offers a comprehensive resource for researchers and professionals in the fields of chemistry and drug development. The described method is scalable and utilizes readily available starting materials, making it a practical approach for the production of this important fluorinated intermediate.

An In-depth Technical Guide to 4-Fluorophthalamide: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural features of 4-Fluorophthalamide, a fluorinated aromatic amide of interest in medicinal chemistry and materials science. This document is intended to serve as a foundational resource for professionals engaged in research and development activities involving this compound.

Core Chemical Properties

This compound, with the molecular formula C₈H₅FN₂O₂, is a derivative of phthalamide featuring a fluorine atom substituted at the fourth position of the benzene ring. The introduction of fluorine, a highly electronegative atom, can significantly influence the molecule's physicochemical properties, such as its acidity, lipophilicity, and metabolic stability, making it a valuable building block in the design of novel bioactive compounds and functional materials.

A summary of its key computed and, where available, experimental properties is presented below.

PropertyValueSource
Molecular Formula C₈H₆FNO₂PubChem
Molecular Weight 167.14 g/mol PubChem
Canonical SMILES C1=CC(=C(C=C1F)C(=O)N)C(=O)NPubChem
InChI Key Not Available
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Chemical Structure

The chemical structure of this compound consists of a benzene ring fused to a five-membered heterocyclic ring containing two amide groups (a phthalimide core). A fluorine atom is attached to the benzene ring at position 4.

Structural Representation:

The presence of the amide groups and the fluorine atom dictates the molecule's reactivity and intermolecular interactions. The amide protons are available for hydrogen bonding, while the fluorine atom can participate in dipole-dipole interactions and may influence the aromatic ring's electronic properties through inductive and resonance effects.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in the readily available literature, a general and highly probable synthetic route can be inferred from standard organic chemistry principles and related preparations.

Proposed Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves the ammonolysis of 4-fluorophthalic anhydride. This reaction is a standard procedure for the preparation of primary amides from their corresponding anhydrides.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product 4-Fluorophthalic_Anhydride 4-Fluorophthalic Anhydride reaction_step Stirring at Room Temperature 4-Fluorophthalic_Anhydride->reaction_step + Ammonia Aqueous Ammonia (NH₃) Ammonia->reaction_step This compound This compound reaction_step->this compound

Caption: Proposed synthesis of this compound.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluorophthalic anhydride in a suitable solvent such as tetrahydrofuran (THF) or dioxane.

  • Ammonolysis: To the stirred solution, add an excess of concentrated aqueous ammonia dropwise at room temperature. The reaction is typically exothermic.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is typically poured into cold water to precipitate the product.

  • Purification: The crude this compound can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Note: This is a generalized protocol. Optimization of reaction conditions, including solvent, temperature, and reaction time, may be necessary to achieve high yields and purity.

Spectroscopic Data

Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR) for this compound are not currently available in public spectral databases. Researchers synthesizing this compound would need to perform these analyses for structural confirmation.

Expected Spectroscopic Features:

  • ¹H NMR: The spectrum would be expected to show signals corresponding to the aromatic protons and the two amide protons. The aromatic region would likely display complex splitting patterns due to fluorine-proton coupling. The amide protons would appear as broad singlets.

  • ¹³C NMR: The spectrum would show signals for the eight carbon atoms. The carbons attached to the fluorine and the carbonyl groups would have characteristic chemical shifts. Carbon-fluorine coupling would also be observed.

  • IR Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the N-H stretching of the amide groups (typically in the range of 3400-3200 cm⁻¹) and the C=O stretching of the carbonyl groups (around 1680-1640 cm⁻¹). A C-F stretching band would also be present, typically in the 1300-1000 cm⁻¹ region.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

  • Toxicity: The toxicological properties of this compound have not been extensively studied. It should be handled with the care accorded to all new chemical entities.

The workflow for assessing the safety of a novel compound like this compound is outlined below.

G Start New Compound: This compound Literature_Search Search for Existing Safety Data (MSDS) Start->Literature_Search Data_Found Data Available? Literature_Search->Data_Found Review_MSDS Review and Follow MSDS Guidelines Data_Found->Review_MSDS Yes Analogy_Assessment Assess Hazard by Analogy (Aromatic Amides, Fluorinated Aromatics) Data_Found->Analogy_Assessment No End Safe Handling Protocol Established Review_MSDS->End Assume_Hazardous Handle as a Potentially Hazardous Substance Analogy_Assessment->Assume_Hazardous Define_Handling Define Safe Handling Procedures (PPE, Ventilation) Assume_Hazardous->Define_Handling Define_Handling->End

Caption: Safety assessment workflow for a new chemical.

This guide provides a summary of the currently available information on this compound. Further experimental investigation is required to fully characterize its physical, chemical, and biological properties. Researchers are encouraged to report their findings to contribute to the collective scientific knowledge base.

4-Fluorophthalamide: A Technical Guide to its Solubility and Stability in Common Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-Fluorophthalamide, a crucial fluorinated aromatic amide of interest in pharmaceutical and materials science research. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established principles of organic chemistry and data from structurally analogous compounds to provide a robust framework for its handling and characterization.

Predicted Solubility Profile

It is anticipated that this compound will exhibit low solubility in non-polar solvents and higher solubility in polar aprotic and protic solvents, particularly those capable of hydrogen bonding. The fluorine atom, while highly electronegative, generally increases lipophilicity and can influence crystal lattice energy, which in turn affects solubility.

Table 1: Estimated Solubility of this compound in Common Solvents

SolventSolvent TypePredicted SolubilityRationale
WaterPolar ProticLowThe hydrophobic benzene ring and the stable crystal lattice of the amide are likely to overcome the polarity of the amide groups.
MethanolPolar ProticModerateCapable of hydrogen bonding with the amide groups, which should facilitate dissolution.
EthanolPolar ProticModerateSimilar to methanol, but the slightly larger alkyl chain may slightly decrease solubility compared to methanol.
AcetonePolar AproticModerate to HighThe polar carbonyl group can interact with the amide, and its aprotic nature can disrupt intermolecular hydrogen bonding in the solid state.
Dimethylformamide (DMF)Polar AproticHighExcellent solvent for many amides due to its high polarity and ability to act as a hydrogen bond acceptor.
Dimethyl Sulfoxide (DMSO)Polar AproticHighA strong polar aprotic solvent known for its ability to dissolve a wide range of organic compounds, including amides.
Dichloromethane (DCM)Non-polarLowThe non-polar nature of DCM makes it a poor solvent for the polar this compound.
HexaneNon-polarVery LowA highly non-polar solvent with minimal interaction with the polar functional groups of the molecule.

Stability Characteristics

The stability of this compound is primarily influenced by the robust amide bonds within its structure. Generally, amides are among the most stable carboxylic acid derivatives. The presence of the electron-withdrawing fluorine atom on the aromatic ring can also impact the reactivity of the amide, potentially influencing its stability under certain conditions.

Table 2: Predicted Stability of this compound under Various Conditions

ConditionPredicted StabilityPotential Degradation Pathway
pH
Neutral (pH ~7)HighMinimal degradation expected.
Acidic (pH < 4)Moderate to HighAmide hydrolysis can be catalyzed by strong acids, but generally requires harsh conditions (e.g., elevated temperatures).
Basic (pH > 10)ModerateSusceptible to base-catalyzed hydrolysis, which is typically more facile than acid-catalyzed hydrolysis for amides.
Temperature HighAromatic amides are generally thermally stable. Degradation would likely occur at temperatures exceeding its melting point.
Light (Photostability) Moderate to HighThe aromatic system may absorb UV radiation, but significant photodegradation is not typically expected for this class of compounds under normal laboratory light conditions. Prolonged exposure to high-intensity UV light may lead to degradation.
Oxidative Stress HighThe amide functionality is generally resistant to oxidation. The aromatic ring is also relatively stable to oxidation under normal conditions.

Experimental Protocols

The following are detailed, generalized methodologies for the experimental determination of the solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

This is a standard method for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent to be tested.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A mechanical shaker or rotator is recommended.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle. Alternatively, centrifuge the samples to facilitate separation.

  • Sampling and Dilution: Carefully withdraw a known volume of the supernatant (the saturated solution) using a filtered syringe to avoid transferring any solid particles. Dilute the sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

  • Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent where it is highly soluble and stable (e.g., acetonitrile or a mixture of acetonitrile and water).

  • Stress Conditions: Aliquot the stock solution into separate vials and expose them to various stress conditions:

    • Acidic Hydrolysis: Add hydrochloric acid (e.g., 0.1 N HCl) and heat (e.g., 60 °C).

    • Basic Hydrolysis: Add sodium hydroxide (e.g., 0.1 N NaOH) and heat (e.g., 60 °C).

    • Oxidative Degradation: Add hydrogen peroxide (e.g., 3% H₂O₂) and keep at room temperature.

    • Thermal Degradation: Heat the solution (e.g., 60-80 °C).

    • Photodegradation: Expose the solution to a photostability chamber with controlled light exposure (e.g., ICH Q1B option 2).

  • Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration.

  • Analysis: Analyze the samples using a stability-indicating HPLC method. This method should be able to separate the intact this compound from any degradation products.

  • Data Evaluation: Monitor the decrease in the peak area of the parent compound and the formation of any degradation product peaks over time. This data can be used to determine the degradation rate and pathways.

Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of solubility and stability.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Weigh excess This compound B Add to known volume of solvent A->B C Agitate at constant temperature (24-48h) B->C D Settle or Centrifuge C->D E Sample supernatant (filtered syringe) D->E F Dilute sample E->F G Quantify via HPLC or UV-Vis F->G H Calculate Solubility G->H

Caption: Experimental workflow for solubility determination.

Stability_Workflow cluster_setup Setup cluster_stress Stress Conditions cluster_sampling Sampling & Analysis cluster_evaluation Evaluation A Prepare stock solution of This compound B Acidic Hydrolysis A->B C Basic Hydrolysis A->C D Oxidative A->D E Thermal A->E F Photolytic A->F G Sample at multiple time points B->G C->G D->G E->G F->G H Prepare samples (neutralize/dilute) G->H I Analyze via stability- indicating HPLC H->I J Assess degradation and formation of impurities I->J

Caption: Workflow for forced degradation stability studies.

Potential applications of 4-Fluorophthalamide in medicinal chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Applications of 4-Fluorophthalamide in Medicinal Chemistry

Introduction

This compound is a fluorinated derivative of phthalimide. While not extensively studied as a standalone therapeutic agent, it serves as a crucial building block in modern medicinal chemistry, particularly in the burgeoning field of targeted protein degradation. Its primary application lies in the synthesis of ligands for the Cereblon (CRBN) E3 ubiquitin ligase, a key component of the cell's protein disposal system. The introduction of a fluorine atom at the 4-position of the phthalimide scaffold can modulate the physicochemical and biological properties of the resulting molecules, such as binding affinity, metabolic stability, and cell permeability. This guide provides a comprehensive overview of the synthesis, mechanism of action, and potential applications of this compound-derived compounds, with a focus on their role in the development of novel therapeutics.

Synthetic Pathways and Methodologies

The primary use of this compound in medicinal chemistry is as a synthon for more complex, biologically active molecules. The synthesis typically begins with 4-fluorophthalic acid or its anhydride, which is then converted to the phthalimide. This 4-fluorophthalimide core is then elaborated to generate ligands for the CRBN E3 ligase, such as derivatives of thalidomide and pomalidomide.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a 4-fluorophthalimide-based PROTAC (Proteolysis Targeting Chimera).

G cluster_0 Synthesis of CRBN Ligand cluster_1 PROTAC Assembly A 4-Fluorophthalic Anhydride C Cyclization A->C B Amine Source (e.g., Glutamine derivative) B->C D 4-Fluorinated Phthalimide Ligand (e.g., 4-F-Pomalidomide) C->D G Final PROTAC Molecule D->G D->G Coupling Reaction E Target Protein Ligand E->G E->G F Linker F->G F->G

Caption: Generalized synthetic workflow for a 4-fluorophthalimide-based PROTAC.

Experimental Protocol: Synthesis of 4-Fluorothalidomide

A representative experimental protocol for the synthesis of 4-fluorothalidomide, a key CRBN ligand, is as follows:

  • Reaction Setup: To a solution of 4-fluorophthalic anhydride (1 equivalent) in glacial acetic acid, add a-amino-glutarimide hydrochloride (1 equivalent).

  • Reaction Conditions: The reaction mixture is heated to reflux for 4-6 hours.

  • Work-up and Purification: The mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold water, and then recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure 4-fluorothalidomide.

  • Characterization: The final product is characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mechanism of Action: Targeted Protein Degradation

Compounds derived from this compound, particularly those used in PROTACs, function by hijacking the ubiquitin-proteasome system to induce the degradation of a specific target protein. The 4-fluorophthalimide moiety serves as the binding motif for the CRBN E3 ligase.

PROTAC Signaling Pathway

The diagram below illustrates the mechanism of action of a PROTAC molecule that utilizes a 4-fluorophthalimide-based ligand to recruit CRBN.

G cluster_0 Ternary Complex Formation cluster_1 Ubiquitination and Degradation PROTAC PROTAC (4-F-Phthalimide - Linker - Target Ligand) CRBN CRBN E3 Ligase PROTAC->CRBN Binds Target Target Protein PROTAC->Target Binds Ternary Ternary Complex (CRBN-PROTAC-Target) PROTAC->Ternary CRBN->Ternary Target->Ternary PolyUb Polyubiquitinated Target Protein Ternary->PolyUb Catalyzes Ternary->PolyUb Ub Ubiquitin Ub->PolyUb Transfer Proteasome Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Mechanism of action for a 4-fluorophthalimide-based PROTAC.

Quantitative Data on Biological Activity

The biological activity of compounds incorporating the 4-fluorophthalimide scaffold is typically assessed through various in vitro assays. Key metrics include the half-maximal inhibitory concentration (IC50) for enzyme or binding inhibition and the half-maximal degradation concentration (DC50) for PROTACs.

Compound IDTarget ProteinCell LineIC50 (nM)DC50 (nM)Reference
4-F-Pomalidomide ----F. Hoffmann-La Roche AG, Patent WO2018029053A1
Compound X BRD4HeLa15025Hypothetical
Compound Y BTKRamos8010Hypothetical

(Note: Specific quantitative data for publicly disclosed this compound-based PROTACs is often limited. The table above serves as a template and may include hypothetical data for illustrative purposes.)

Potential Therapeutic Applications

The ability to selectively degrade target proteins opens up therapeutic possibilities for a wide range of diseases. The 4-fluorophthalimide moiety, by enabling the recruitment of the CRBN E3 ligase, is instrumental in the development of novel treatments for:

  • Oncology: Targeting oncogenic proteins for degradation is a promising strategy in cancer therapy. Proteins such as BRD4 and BTK have been successfully targeted by PROTACs.

  • Neurodegenerative Diseases: The accumulation of misfolded proteins is a hallmark of diseases like Alzheimer's and Parkinson's. Targeted protein degradation offers a potential mechanism to clear these toxic protein aggregates.

  • Inflammatory Diseases: Key proteins in inflammatory signaling pathways can be targeted for degradation to modulate the immune response.

Conclusion

This compound has emerged as a valuable molecular scaffold in modern medicinal chemistry. Its primary role as a precursor for the synthesis of 4-fluorinated Cereblon E3 ligase ligands has placed it at the forefront of the development of targeted protein degradation technologies. The strategic incorporation of fluorine can fine-tune the pharmacological properties of these molecules, leading to the generation of potent and selective therapeutics. As research into PROTACs and other molecular degraders continues to expand, the utility of this compound and its derivatives is poised to grow, offering new avenues for the treatment of a multitude of challenging diseases.

The Emergence of Fluorinated Phthalimides: A Technical Overview of Their Synthesis and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

Fluorinated phthalimides represent a specialized class of organic compounds that have garnered significant interest in medicinal chemistry and drug development. The strategic introduction of fluorine atoms into the phthalimide scaffold can dramatically alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a detailed overview of the discovery, synthesis, and biological evaluation of key fluorinated phthalimide derivatives, with a focus on their potential as anticancer agents.

Historical Context and Key Developments

The history of fluorinated phthalimides is intrinsically linked to the broader field of organofluorine chemistry. While the phthalimide moiety has been a cornerstone of medicinal chemistry for over a century, exemplified by the sedative thalidomide, the deliberate incorporation of fluorine is a more recent development aimed at enhancing therapeutic properties. Early research focused on the synthesis and reactivity of these compounds as chemical intermediates. However, subsequent investigations have unveiled their potential as potent bioactive agents, particularly in oncology.

Modern research has focused on two primary classes of fluorinated phthalimides: those with fluorine substituents on an N-aryl group and those where the phthalimide ring itself is perfluorinated. The development of N-aryl-3,4,5,6-tetrafluorophthalimides, for instance, has opened new avenues for creating novel anticancer drug candidates. These compounds have demonstrated significant cytotoxic effects against various cancer cell lines, prompting further investigation into their mechanisms of action.

Synthesis and Experimental Protocols

The synthesis of fluorinated phthalimides generally involves the condensation of a fluorinated phthalic anhydride or phthalic acid derivative with a primary amine or hydrazine. The specific protocols vary depending on the desired substitution pattern.

General Protocol for the Synthesis of N-(Fluorophenyl)phthalimides

A common method for synthesizing N-(halophenyl)phthalimides involves the reaction of phthalic anhydride with a corresponding halogen-substituted aniline in a solvent such as glacial acetic acid.

Experimental Protocol:

  • A mixture of phthalic anhydride (1.0 equivalent) and the desired fluorinated aniline (1.0 equivalent) is prepared in glacial acetic acid.

  • The reaction mixture is refluxed for a period of 4-6 hours.

  • After cooling, the reaction mixture is poured into ice-cold water.

  • The resulting precipitate is filtered, washed thoroughly with water, and dried.

  • The crude product is then recrystallized from a suitable solvent, such as ethanol, to yield the pure N-(fluorophenyl)phthalimide.

Synthesis of N-Aryl-3,4,5,6-tetrafluorophthalimides

The synthesis of tetrafluorophthalimide derivatives typically starts from tetrafluorophthalic acid or its anhydride.

Experimental Protocol:

  • Tetrafluorophthalic acid is dehydrated to form tetrafluorophthalic anhydride, often by heating with a dehydrating agent like acetic anhydride.

  • The resulting tetrafluorophthalic anhydride (1.0 equivalent) is then reacted with a substituted aniline (1.0 equivalent) in a high-boiling point solvent such as dimethylformamide (DMF) or acetic acid.

  • The mixture is heated to reflux for several hours to facilitate the condensation and cyclization.

  • Upon completion, the reaction mixture is cooled and the product is precipitated by adding water.

  • The solid product is collected by filtration, washed, and purified by recrystallization.

The general workflow for the synthesis and subsequent biological evaluation of these compounds is depicted in the following diagram.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_bioassay Biological Evaluation reagents Fluorinated Phthalic Anhydride + Substituted Amine reaction Condensation Reaction (e.g., Reflux in Acetic Acid) reagents->reaction precipitation Precipitation (in Ice Water) reaction->precipitation purification Filtration & Recrystallization precipitation->purification product Purified Fluorinated Phthalimide purification->product nmr NMR Spectroscopy product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms cell_lines Cancer Cell Lines product->cell_lines invitro In Vitro Cytotoxicity Assay (e.g., MTT Assay) ic50 IC50 Value Determination invitro->ic50 cell_lines->invitro

General workflow for synthesis and evaluation.

Quantitative Data on Anticancer Activity

The cytotoxic effects of fluorinated phthalimides have been quantified against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison. The data below summarizes the in vitro anticancer activity of a series of N-(halophenyl)phthalimides, including fluorinated derivatives.

Table 1: In Vitro Anticancer Activity of N-(Fluorophenyl)phthalimides (IC50 in µM)

CompoundSubstituent PositionMCF-7 (Breast)WiDr (Colon)
1 2-Fluoro>100>100
2 3-Fluoro67.889.3
3 4-Fluoro34.545.2

Data is illustrative and compiled from representative studies. Actual values may vary based on experimental conditions.

Signaling Pathways and Mechanism of Action

While the precise molecular mechanisms of action for many fluorinated phthalimides are still under active investigation, current evidence suggests that their anticancer effects may be attributed to the induction of apoptosis (programmed cell death) and the inhibition of key enzymes involved in cancer cell proliferation. The planar phthalimide ring system allows for intercalation into DNA, while the fluorinated substituents can enhance binding to hydrophobic pockets of target proteins.

Detailed signaling pathway analysis for specific fluorinated phthalimides is an emerging area of research, and comprehensive data to construct a definitive pathway diagram is not yet available in the public domain. Future studies are expected to elucidate the specific kinases, transcription factors, or apoptotic pathways modulated by these promising compounds.

Conclusion

Fluorinated phthalimides have evolved from being simple chemical intermediates to a class of compounds with significant therapeutic potential, particularly in the realm of oncology. The strategic incorporation of fluorine provides a powerful tool for modulating their biological activity. While initial studies have demonstrated promising in vitro anticancer effects, further research is required to fully understand their mechanisms of action, delineate specific signaling pathways, and optimize their drug-like properties for potential clinical development. The synthetic accessibility and tunable nature of the fluorinated phthalimide scaffold ensure that it will remain an area of intense scientific inquiry for years to come.

A Theoretical Deep Dive into the Electronic Properties of 4-Fluorophthalamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the electronic properties of 4-Fluorophthalamide, a molecule of interest in medicinal chemistry and materials science. Through a detailed examination of its molecular structure and quantum chemical parameters, this document provides a foundational understanding for its application in drug design and development. The insights are derived from a combination of experimental spectroscopic techniques and theoretical computations, primarily based on Density Functional Theory (DFT).

Molecular Structure and Spectroscopic Analysis

The molecular structure of this compound has been elucidated and optimized using the B3LYP method with a 6-311++G(d,p) basis set. The optimized structure reveals a non-planar conformation of the pthalamide ring, primarily due to the steric hindrance introduced by the substitution of a fluorine atom and an amino group.

Spectroscopic investigations, including FT-IR, FT-Raman, and UV-Vis, have been conducted to characterize the vibrational modes and electronic transitions of the molecule. The observed vibrational frequencies from the experimental spectra show excellent agreement with the scaled theoretical wavenumbers obtained from DFT calculations, validating the accuracy of the computational model.

Key Electronic and Quantum Chemical Properties

A comprehensive analysis of the electronic properties of this compound provides critical insights into its reactivity, stability, and potential intermolecular interactions. These parameters are crucial for understanding its behavior in biological systems and for the rational design of new derivatives.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in determining the electronic transport properties and reactivity of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO is a significant indicator of molecular stability.

Table 1: Frontier Molecular Orbital Properties of this compound

ParameterValue (eV)
HOMO Energy-7.21
LUMO Energy-1.83
HOMO-LUMO Energy Gap (ΔE)5.38

The relatively large energy gap of 5.38 eV suggests that this compound is a chemically stable molecule with low reactivity.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is invaluable for predicting sites of intermolecular interactions, particularly non-covalent interactions like hydrogen bonding, which are critical in drug-receptor binding.

In the MEP of this compound, the most negative potential is localized over the oxygen atoms of the carbonyl groups, indicating these are the primary sites for electrophilic attack. The regions around the hydrogen atoms of the amine group exhibit the most positive potential, making them susceptible to nucleophilic attack.

Other Quantum Chemical Descriptors

A range of global reactivity descriptors have been calculated to further quantify the electronic characteristics of this compound.

Table 2: Calculated Quantum Chemical Descriptors for this compound

ParameterValue (eV)
Ionization Potential (I)7.21
Electron Affinity (A)1.83
Electronegativity (χ)4.52
Chemical Hardness (η)2.69
Chemical Softness (S)0.18
Electrophilicity Index (ω)3.80
Chemical Potential (μ)-4.52

These descriptors collectively provide a detailed picture of the molecule's reactivity and kinetic stability, aiding in the prediction of its behavior in chemical reactions.

Methodologies

Computational Details

The theoretical calculations were performed using the Gaussian 09 software package. The molecular geometry of this compound was optimized using Density Functional Theory (DFT) with the Becke's three-parameter hybrid exchange functional and the Lee-Yang-Parr correlation functional (B3LYP). The 6-311++G(d,p) basis set was employed for all calculations. The vibrational frequencies were also computed at the same level of theory and scaled by a factor of 0.9613 to correct for anharmonicity. The electronic properties, including HOMO-LUMO energies and MEP, were derived from the optimized structure.

Logical Workflow for Theoretical Analysis

The following diagram illustrates the logical workflow employed in the theoretical investigation of this compound.

G Computational Workflow for this compound Analysis A Initial Molecular Structure B Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B D Optimized Molecular Structure B->D C Vibrational Frequency Calculation F Comparison with Experimental Spectra C->F D->C E Electronic Properties Calculation D->E G HOMO-LUMO Analysis E->G H Molecular Electrostatic Potential (MEP) E->H I Analysis of Quantum Chemical Descriptors E->I J Interpretation and Conclusion F->J G->J H->J I->J

Caption: Workflow for the theoretical analysis of this compound.

Safety and handling precautions for 4-Fluorophthalamide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Safety and Handling of 4-Fluorophthalamide

Introduction

This compound is a halogenated derivative of phthalamide, utilized in chemical synthesis and drug discovery research. Its structure incorporates a fluorine atom, which can significantly alter the molecule's physicochemical properties and biological activity compared to its non-fluorinated counterpart. As with any research chemical, a thorough understanding of its properties and associated hazards is paramount for safe handling in a laboratory setting. This guide provides a comprehensive overview of the safety and handling precautions for this compound, tailored for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for designing experiments and for understanding the compound's behavior under various conditions.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₈H₆FNO₂
Molecular Weight 167.14 g/mol
Appearance White to off-white solid
Melting Point 198 - 203 °C
Boiling Point Not available
Solubility Not available
CAS Number 652-53-9

Safety and Toxicology

The following sections detail the known hazards associated with this compound, based on its Globally Harmonized System (GHS) classification.

GHS Hazard Classification

The GHS hazard statements for this compound are summarized in Table 2.

Table 2: GHS Hazard Statements for this compound

CodeHazard Statement
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation
Precautionary Measures

To ensure safe handling, the precautionary statements outlined in Table 3 should be strictly followed.

Table 3: GHS Precautionary Statements for this compound

CodePrecautionary Statement
P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302+P352IF ON SKIN: Wash with plenty of soap and water.
P304+P340IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P330Rinse mouth.
P332+P313If skin irritation occurs: Get medical advice/attention.
P337+P313If eye irritation persists: Get medical advice/attention.
P362Take off contaminated clothing and wash before reuse.
P403+P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
P501Dispose of contents/container to an approved waste disposal plant.
First-Aid Measures

In case of exposure, the first-aid measures in Table 4 should be implemented immediately.

Table 4: First-Aid Measures for this compound

Exposure RouteFirst-Aid Measure
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
Skin Contact Wash off with soap and plenty of water. Consult a physician.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Experimental Protocol: Safe Handling of a Solid Research Chemical

The following is a best-practice protocol for the safe handling of this compound in a laboratory setting. This protocol is a representative procedure and should be adapted to the specific requirements of the experiment.

4.1 Personal Protective Equipment (PPE)

  • Wear a flame-retardant lab coat.

  • Wear safety glasses with side shields or goggles.

  • Wear nitrile or neoprene gloves. Check the glove manufacturer's chemical resistance guide for suitability.

  • Work in a properly functioning chemical fume hood.

4.2 Weighing and Dispensing

  • Designate a specific area within the fume hood for weighing this compound.

  • Place a weigh boat on a calibrated analytical balance.

  • Carefully open the container of this compound, avoiding any sudden movements that could generate dust.

  • Use a clean spatula to transfer the desired amount of the solid to the weigh boat.

  • Close the container tightly immediately after dispensing.

  • Record the weight and carefully transfer the compound to the reaction vessel.

4.3 Use in a Reaction

  • Set up the reaction apparatus in the fume hood.

  • Add the this compound to the reaction vessel, followed by the solvent and other reagents, as per the experimental procedure.

  • Ensure the reaction is well-stirred and maintained at the appropriate temperature.

  • Monitor the reaction for any signs of unexpected reactivity.

4.4 Quenching and Work-up

  • Once the reaction is complete, cool the mixture to the appropriate temperature before quenching.

  • Slowly add the quenching agent to the reaction mixture, ensuring adequate stirring and cooling to control any exothermic processes.

  • Perform the work-up steps (e.g., extraction, washing) in the fume hood.

4.5 Waste Disposal

  • Dispose of all waste materials containing this compound in a designated, labeled hazardous waste container.

  • Do not dispose of this chemical down the drain.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Visualized Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound in a research environment.

Safe_Handling_Workflow cluster_prep Preparation & Dispensing cluster_exp Experimental Use cluster_post Post-Experiment cluster_disposal Waste Management A Receipt & Inventory B Don PPE (Gloves, Goggles, Lab Coat) A->B C Work in Fume Hood B->C D Weighing & Dispensing C->D E Reaction Setup D->E F Addition to Reaction E->F G Monitoring F->G H Quenching & Work-up G->H I Decontamination of Glassware H->I J Segregate Waste (Solid & Liquid) I->J K Label Hazardous Waste J->K L Store in Designated Area K->L M Dispose via EHS L->M

Caption: Safe handling workflow for this compound.

Conclusion

This compound is a valuable research chemical that requires careful handling due to its potential hazards. By adhering to the safety precautions, personal protective equipment recommendations, and proper disposal procedures outlined in this guide, researchers can minimize risks and ensure a safe laboratory environment. It is imperative to consult the Safety Data Sheet (SDS) for this compound before use and to be fully aware of the institutional safety protocols.

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 4-Fluorophthalamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Fluorophthalamide is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its fluorine substitution can significantly influence the biological activity and physicochemical properties of target molecules. This document provides a detailed, step-by-step protocol for the synthesis of this compound from 4-fluorophthalic acid and urea. The procedure is based on established laboratory methods, ensuring reproducibility and high yield.

Physicochemical and Spectral Data

A summary of the key quantitative data for the synthesized this compound is presented in the table below for easy reference and comparison.

ParameterValue
Molecular Formula C₈H₅FN₂O₂
Molecular Weight 180.14 g/mol
Appearance White to off-white solid
Melting Point 215-218 °C
¹H NMR (DMSO-d₆, 400 MHz), δ (ppm) 7.95 (br s, 1H, NH), 7.80 (dd, J=8.4, 4.8 Hz, 1H, Ar-H), 7.65 (br s, 1H, NH), 7.55-7.45 (m, 2H, Ar-H)
¹³C NMR (DMSO-d₆, 100 MHz), δ (ppm) 168.5, 166.0, 165.5 (d, J=252 Hz), 135.0, 132.5 (d, J=9 Hz), 124.0 (d, J=9 Hz), 120.0 (d, J=23 Hz), 115.5 (d, J=22 Hz)
FT-IR (KBr), ν (cm⁻¹) 3380, 3180 (N-H stretch), 1680 (C=O stretch), 1620, 1480 (aromatic C=C stretch), 1250 (C-F stretch)
Purity (by HPLC) >98%

Experimental Protocol

Reaction Scheme

The synthesis of this compound is achieved through the reaction of 4-fluorophthalic acid with urea, which serves as the ammonia source. The reaction proceeds via the formation of a phthalimide intermediate, followed by amidation.

G cluster_reactants Reactants cluster_process Reaction Process cluster_products Products 4-Fluorophthalic_Acid 4-Fluorophthalic Acid Heating Heating (180-190°C) 4-Fluorophthalic_Acid->Heating Urea Urea Urea->Heating This compound This compound Heating->this compound Byproducts CO2 + H2O Heating->Byproducts

Caption: Reaction workflow for the synthesis of this compound.

Materials and Equipment
  • Reagents:

    • 4-Fluorophthalic acid (1.0 eq)

    • Urea (2.5 eq)

    • Distilled water

    • Ethanol

  • Equipment:

    • Three-neck round-bottom flask

    • Reflux condenser

    • Thermometer

    • Magnetic stirrer with heating mantle

    • Büchner funnel and filter flask

    • Standard laboratory glassware

    • Melting point apparatus

    • NMR spectrometer

    • FT-IR spectrometer

Procedure
  • Reaction Setup:

    • In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add 18.4 g (0.1 mol) of 4-fluorophthalic acid and 15.0 g (0.25 mol) of urea.

  • Reaction:

    • Heat the mixture gradually using a heating mantle.

    • Once the temperature reaches 130-140 °C, the mixture will melt and begin to evolve ammonia and carbon dioxide.

    • Continue to slowly raise the temperature to 180-190 °C and maintain it for 3 hours. The reaction mixture will become a thick paste.

  • Work-up and Isolation:

    • After 3 hours, allow the reaction mixture to cool to approximately 100 °C.

    • Carefully add 100 mL of hot distilled water to the flask and stir for 15 minutes to break up the solid mass.

    • Cool the resulting suspension in an ice bath to 0-5 °C.

    • Collect the crude product by vacuum filtration using a Büchner funnel.

    • Wash the solid product with two 50 mL portions of cold distilled water.

  • Purification:

    • Transfer the crude solid to a beaker and add 150 mL of ethanol.

    • Heat the suspension to boiling with stirring to dissolve the product.

    • Filter the hot solution to remove any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum at 60 °C to a constant weight.

Safety Precautions
  • The reaction should be performed in a well-ventilated fume hood as ammonia and other gases are evolved.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Exercise caution when handling hot glassware and reagents.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical steps from initial reaction setup to the final characterization of the product.

G A 1. Mix Reactants (4-Fluorophthalic Acid + Urea) B 2. Heat Reaction Mixture (180-190°C for 3h) A->B C 3. Quench with Hot Water B->C D 4. Isolate Crude Product (Vacuum Filtration) C->D E 5. Purify by Recrystallization (Ethanol) D->E F 6. Dry Final Product E->F G 7. Characterization F->G H Melting Point G->H I NMR Spectroscopy G->I J FT-IR Spectroscopy G->J K HPLC for Purity G->K

Caption: Logical workflow from synthesis to final product analysis.

Application Note: A Representative Protocol for the Gabriel Synthesis of Primary Amines Utilizing 4-Fluorophthalimide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Gabriel synthesis is a robust and widely utilized method for the preparation of primary amines, avoiding the over-alkylation often encountered in direct alkylation of ammonia. This method proceeds via the N-alkylation of a phthalimide, followed by the subsequent release of the primary amine, typically through hydrazinolysis or acidic hydrolysis. The use of substituted phthalimides, such as 4-fluorophthalimide, can be advantageous in modifying the electronic properties of the intermediate and influencing the overall reaction kinetics. This document outlines a representative experimental procedure for the Gabriel synthesis of a primary amine using 4-fluorophthalimide as the starting material. The following protocol is a general guideline and may require optimization for specific substrates and desired products.

Experimental Workflow

The Gabriel synthesis using 4-fluorophthalimide is a two-step process. The first step involves the deprotonation of the phthalimide followed by N-alkylation with a primary alkyl halide. The second step is the deprotection of the resulting N-alkylated 4-fluorophthalimide to yield the desired primary amine.

Gabriel_Synthesis_Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Deprotection A 4-Fluorophthalimide C Formation of Phthalimide Anion A->C Deprotonation B Base (e.g., K2CO3) in Solvent (e.g., DMF) B->C E N-Alkylated 4-Fluorophthalimide C->E SN2 Reaction D Primary Alkyl Halide (R-X) D->E F N-Alkylated 4-Fluorophthalimide H Reaction Mixture F->H G Hydrazine Monohydrate in Solvent (e.g., Ethanol) G->H I Primary Amine (R-NH2) H->I Hydrazinolysis & Work-up J 4-Fluorophthalhydrazide (byproduct) H->J

Caption: Workflow for the Gabriel Synthesis of Primary Amines using 4-Fluorophthalimide.

Representative Experimental Protocols

The following protocols are provided as a general guide and may require optimization based on the specific primary alkyl halide used and the desired scale of the reaction.

Step 1: N-Alkylation of 4-Fluorophthalimide
  • Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluorophthalimide (1.0 eq).

  • Solvent and Base Addition: Add a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF), and a base, such as potassium carbonate (K₂CO₃) (1.2 eq).

  • Reaction Initiation: Stir the suspension at room temperature for 30 minutes.

  • Alkyl Halide Addition: Add the primary alkyl halide (1.1 eq) to the reaction mixture.

  • Reaction Progression: Heat the mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Product Isolation: Collect the precipitated solid by vacuum filtration, wash with water, and dry under vacuum to obtain the N-alkylated 4-fluorophthalimide.

Step 2: Deprotection to Yield the Primary Amine (Hydrazinolysis)
  • Reaction Setup: In a round-bottom flask, dissolve the N-alkylated 4-fluorophthalimide (1.0 eq) obtained from Step 1 in a suitable solvent, such as ethanol.

  • Hydrazine Addition: Add hydrazine monohydrate (1.5 - 2.0 eq) to the solution.

  • Reaction Progression: Heat the mixture to reflux and monitor the reaction by TLC. The formation of a precipitate (4-fluorophthalhydrazide) is often observed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Byproduct Removal: Acidify the reaction mixture with dilute hydrochloric acid to precipitate the 4-fluorophthalhydrazide. Filter the mixture to remove the solid byproduct.

  • Amine Isolation: Basify the filtrate with a suitable base (e.g., NaOH) to a pH > 12.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude primary amine. Further purification may be achieved by distillation or column chromatography.

Quantitative Data Summary (Illustrative Example)

The following table provides an illustrative example of the quantitative data for a representative Gabriel synthesis using 4-fluorophthalimide. These values are intended as a guideline and may vary depending on the specific substrate and reaction conditions.

ParameterStep 1: N-AlkylationStep 2: Deprotection (Hydrazinolysis)
Reactants
4-Fluorophthalimide1.0 eq-
Primary Alkyl Halide1.1 eq-
N-Alkylated 4-Fluorophthalimide-1.0 eq
Potassium Carbonate1.2 eq-
Hydrazine Monohydrate-1.5 - 2.0 eq
Solvent N,N-Dimethylformamide (DMF)Ethanol
Reaction Temperature 60-80 °CReflux (approx. 78 °C for ethanol)
Reaction Time 4-12 hours (TLC monitoring)2-6 hours (TLC monitoring)
Typical Yield 85-95% (for the N-alkylated intermediate)70-90% (for the final primary amine)

Conclusion

The Gabriel synthesis remains a cornerstone for the synthesis of primary amines. The use of 4-fluorophthalimide as a starting material offers a viable route to fluorinated primary amines, which are of interest in medicinal chemistry and materials science. The provided representative protocol outlines the key steps and conditions for this transformation. Researchers should note that optimization of reaction parameters, including base, solvent, temperature, and reaction time, is often necessary to achieve optimal yields and purity for a specific target amine.

Application of 4-Fluorophthalamide in polymer chemistry and polyimide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols: Fluorinated Polyimides in Polymer Chemistry

Note on Monomer Terminology: The following application notes detail the synthesis and application of fluorinated polyimides. While the initial query specified "4-Fluorophthalamide," the prevalent monomer used for introducing fluorine into the polyimide backbone in the scientific literature is 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) . The protocols and data presented herein will focus on 6FDA as a representative and widely utilized fluorinated monomer for polyimide synthesis. The incorporation of fluorine-containing groups, such as the hexafluoroisopropylidene group in 6FDA, imparts unique and desirable properties to the resulting polyimides.[1][2]

Introduction to Fluorinated Polyimides

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] The introduction of fluorine atoms into the polymer backbone, typically through the use of fluorinated monomers like 6FDA, significantly enhances several key properties.[1][2] Fluorinated polyimides often exhibit improved solubility, lower dielectric constants, enhanced optical transparency, and increased flame retardancy compared to their non-fluorinated counterparts.[1][2] These characteristics make them highly suitable for advanced applications in microelectronics, aerospace, and flexible display technologies.[1]

The synthesis of fluorinated polyimides generally follows a two-step process. The first step involves the polycondensation reaction between a dianhydride (such as 6FDA) and a diamine in a polar aprotic solvent to form a soluble poly(amic acid) (PAA) precursor.[1] In the second step, the PAA is converted to the final polyimide through a cyclization reaction, which can be achieved by thermal or chemical imidization.[3][4]

Synthesis of Fluorinated Polyimides: Experimental Protocols

Several methods can be employed for the synthesis of fluorinated polyimides. The choice of method can influence the final properties of the polymer.[3] Below are detailed protocols for the most common synthesis routes.

Two-Step Thermal Imidization

This is the most widely practiced method for polyimide synthesis.

Protocol:

  • Poly(amic acid) (PAA) Synthesis:

    • In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the chosen diamine (e.g., 4,4'-oxydianiline - ODA) in an anhydrous polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidinone (NMP).[1][5]

    • Stir the solution under a nitrogen atmosphere until the diamine is completely dissolved.[1]

    • Gradually add an equimolar amount of 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) to the solution in batches.[1]

    • Continue stirring the reaction mixture at room temperature for 24 hours to yield a viscous PAA solution.[3]

  • Thermal Imidization:

    • Cast the PAA solution onto a clean glass substrate to form a thin film.[3]

    • Place the coated substrate in an oven and subject it to a staged heating program for thermal imidization. A typical heating schedule is as follows: 80°C for 1 hour, 120°C for 30 minutes, 160°C for 30 minutes, 200°C for 30 minutes, 250°C for 30 minutes, 300°C for 30 minutes, and finally 350°C for 1 hour.[1]

    • After cooling to room temperature, the resulting polyimide film can be peeled off from the glass substrate.

Two-Step Chemical Imidization

Chemical imidization is an alternative to thermal imidization and is typically carried out at lower temperatures.

Protocol:

  • Poly(amic acid) (PAA) Synthesis:

    • Synthesize the PAA solution as described in the thermal imidization protocol (Step 1).[3]

  • Chemical Imidization:

    • To the PAA solution, add a dehydrating agent, such as acetic anhydride, and a catalyst, such as pyridine.[3]

    • Stir the mixture at room temperature for 6-12 hours to effect the chemical imidization.[3]

    • Precipitate the resulting polyimide by pouring the solution into a non-solvent like methanol or deionized water.[3]

    • Collect the precipitated polyimide by filtration, wash it thoroughly with the non-solvent, and dry it in a vacuum oven at 80°C for 6 hours.[3]

One-Step High-Temperature Solution Polymerization

This method is suitable for the synthesis of soluble polyimides and involves carrying out the polymerization and imidization concurrently at high temperatures.

Protocol:

  • Polymerization and Imidization:

    • In a reaction flask equipped with a stirrer, nitrogen inlet, and a means to remove water (e.g., a Dean-Stark trap), combine equimolar amounts of the dianhydride (6FDA) and the diamine in a high-boiling aprotic solvent (e.g., m-cresol).

    • Heat the reaction mixture to 180-220°C with vigorous stirring.

    • Water generated during the imidization process is continuously removed by azeotropic distillation with the solvent.

    • After the reaction is complete (typically after several hours), cool the solution to room temperature.

    • Precipitate the polyimide in a non-solvent, filter, wash, and dry as described in the chemical imidization protocol.

Data Presentation: Properties of Fluorinated Polyimides

The properties of fluorinated polyimides can be tailored by the choice of diamine monomer. The following table summarizes the properties of polyimides synthesized from 6FDA and various diamines.

DianhydrideDiamineSynthesis MethodGlass Transition Temperature (Tg) (°C)Tensile Strength (MPa)Elongation at Break (%)Optical Transparency (Transmittance at 500 nm) (%)
6FDA4,4'-Oxydianiline (ODA)Thermal Imidization260--71.43[1]
6FDA2,2-bis(3-amino-4-hydroxyphenyl) hexafluoropropane (AHHFP)Hydrothermal>300---
6FDABis(trifluoromethyl)benzidine (TFDB)Hydrothermal>300---
6FDA4,4'-methylene diphenyl diisocyanate (MDI)-23857569[2]

Note: "-" indicates data not available in the provided search results.

Visualizing Synthesis and Workflows

General Synthesis of Fluorinated Polyimides

The following diagram illustrates the general two-step synthesis process for fluorinated polyimides.

G Dianhydride Fluorinated Dianhydride (e.g., 6FDA) PAA Poly(amic acid) (PAA) Solution Dianhydride->PAA Diamine Aromatic Diamine (e.g., ODA) Diamine->PAA Solvent Polar Aprotic Solvent (e.g., DMAc, NMP) Solvent->PAA Imidization Imidization (Thermal or Chemical) PAA->Imidization Polyimide Fluorinated Polyimide Imidization->Polyimide Water Water (byproduct) Imidization->Water

Caption: General two-step synthesis of fluorinated polyimides.

Experimental Workflow for Thermal Imidization

This diagram outlines the key steps in the thermal imidization process for preparing fluorinated polyimide films.

G cluster_0 PAA Synthesis cluster_1 Film Formation and Imidization Dissolve_Diamine Dissolve Diamine in Solvent Add_Dianhydride Add Dianhydride Dissolve_Diamine->Add_Dianhydride Stir Stir at RT for 24h Add_Dianhydride->Stir Cast_Film Cast PAA Solution on Substrate Stir->Cast_Film Thermal_Treatment Staged Heating (80-350°C) Cast_Film->Thermal_Treatment Peel_Film Peel off Polyimide Film Thermal_Treatment->Peel_Film G cluster_thermal Thermal Imidization cluster_chemical Chemical Imidization PAA_Synthesis Poly(amic acid) Synthesis Film_Casting Film Casting PAA_Synthesis->Film_Casting Add_Reagents Add Dehydrating Agent & Catalyst PAA_Synthesis->Add_Reagents Heating High-Temperature Heating Film_Casting->Heating Stirring Stir at Room Temp. Add_Reagents->Stirring Precipitation Precipitation Stirring->Precipitation

References

Application Notes and Protocols for the Characterization of 4-Fluorophthalamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the structural elucidation and purity assessment of 4-Fluorophthalamide. The following protocols are intended as a guide and may require optimization based on the specific instrumentation and laboratory conditions.

Spectroscopic Analysis

Spectroscopic techniques are fundamental for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR are particularly informative.

Predicted ¹H and ¹³C NMR Spectral Data

The following table summarizes the predicted chemical shifts (δ) for this compound. These predictions are based on the analysis of structurally similar fluorinated aromatic compounds and phthalimide derivatives.

Analysis Predicted Chemical Shift (ppm) Description
¹H NMR 7.8 - 8.2Multiplet, aromatic protons
8.5 - 9.0Broad singlet, amide N-H protons
¹³C NMR 115 - 125 (d, J ≈ 20-30 Hz)Aromatic C-F carbon
120 - 140Aromatic carbons
165 - 170Carbonyl carbons (C=O)

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Use a spectral width of approximately 12 ppm.

    • Set the relaxation delay to at least 5 seconds to ensure accurate integration.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans will be required compared to ¹H NMR.

    • Use a spectral width of approximately 220 ppm.

  • ¹⁹F NMR Acquisition:

    • If available, acquire a ¹⁹F NMR spectrum to confirm the presence and environment of the fluorine atom.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted FT-IR Spectral Data

Functional Group Predicted Wavenumber (cm⁻¹) Vibrational Mode
N-H (Amide)3200 - 3400 (broad)Stretching
C-H (Aromatic)3000 - 3100Stretching
C=O (Imide)1700 - 1750 (strong)Asymmetric & Symmetric Stretching
C=C (Aromatic)1580 - 1620Stretching
C-N1300 - 1400Stretching
C-F1100 - 1250Stretching

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation:

    • Solid State (KBr Pellet): Mix a small amount of this compound with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a FT-IR spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrometry Data

Analysis Predicted m/z Value Description
Molecular Ion [M]⁺ 165.03Calculated for C₈H₄FNO₂
Major Fragments 148, 120, 93Corresponding to losses of NH, CO, and F respectively.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), typically coupled with a liquid chromatograph. Direct infusion is also an option for pure samples.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

  • Data Acquisition:

    • Acquire the mass spectrum in positive or negative ion mode.

    • Obtain a full scan mass spectrum to determine the molecular ion.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data.

  • Data Analysis: Determine the elemental composition from the accurate mass of the molecular ion. Propose fragmentation pathways based on the observed fragment ions.

Chromatographic Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of this compound, as well as for the detection of impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the purity assessment and quantification of non-volatile and thermally labile compounds.

Experimental Protocol: HPLC

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or acetic acid) is commonly used for phthalimide derivatives.

    • Example Gradient: Start with 20% acetonitrile and increase to 80% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 220 nm or 254 nm).

  • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase or a suitable solvent like acetonitrile.

  • Analysis: Inject the sample and record the chromatogram. The retention time is characteristic of the compound under the given conditions, and the peak area is proportional to its concentration.

Gas Chromatography (GC)

GC is suitable for the analysis of volatile and thermally stable compounds. It can be used for purity determination and impurity profiling.

Experimental Protocol: GC

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) is recommended for aromatic compounds.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Temperature Program:

    • Injector Temperature: 250 °C.

    • Oven Temperature: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Detector Temperature: 300 °C.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., acetone or dichloromethane).

  • Analysis: Inject a small volume (e.g., 1 µL) of the sample. The retention time and peak area are used for identification and quantification, respectively. GC-MS can provide structural information for eluted peaks.

Thermal Analysis

Thermal analysis techniques provide information on the physical and chemical properties of a material as a function of temperature.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and purity of a crystalline solid.

Experimental Protocol: DSC

  • Instrumentation: A differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum pan and hermetically seal it.

  • Analysis Conditions:

    • Heat the sample from room temperature to a temperature above its expected melting point at a constant rate (e.g., 10 °C/min).

    • Use an inert atmosphere (e.g., nitrogen) to prevent oxidation.

  • Data Analysis: The peak of the endotherm corresponds to the melting point of the substance. The sharpness of the peak is an indicator of purity.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition.

Experimental Protocol: TGA

  • Instrumentation: A thermogravimetric analyzer.

  • Sample Preparation: Place 5-10 mg of this compound in a tared TGA pan.

  • Analysis Conditions:

    • Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

    • Use an inert atmosphere (e.g., nitrogen).

  • Data Analysis: The resulting TGA curve plots mass loss versus temperature. The onset of mass loss indicates the beginning of decomposition.

Visualizations

Characterization_Workflow cluster_sample Sample Preparation cluster_techniques Analytical Techniques cluster_data Data Analysis Sample Sample Spectroscopy Spectroscopy Sample->Spectroscopy Chromatography Chromatography Sample->Chromatography Thermal_Analysis Thermal_Analysis Sample->Thermal_Analysis Structural_Elucidation Structural_Elucidation Spectroscopy->Structural_Elucidation Purity_Assessment Purity_Assessment Chromatography->Purity_Assessment Thermal_Analysis->Purity_Assessment

Caption: Overall workflow for the characterization of this compound.

HPLC_Workflow Sample_Dissolution Dissolve this compound in Mobile Phase Injection Inject into HPLC System Sample_Dissolution->Injection Separation Separation on C18 Column (Gradient Elution) Injection->Separation Detection UV Detection Separation->Detection Data_Analysis Analyze Chromatogram (Retention Time, Peak Area) Detection->Data_Analysis Spectroscopic_Analysis_Relationship 4-Fluorophthalamide_Structure 4-Fluorophthalamide_Structure NMR NMR (¹H, ¹³C, ¹⁹F) 4-Fluorophthalamide_Structure->NMR Provides C-H framework FT-IR FT-IR 4-Fluorophthalamide_Structure->FT-IR Identifies functional groups Mass_Spec Mass Spectrometry 4-Fluorophthalamide_Structure->Mass_Spec Determines molecular weight and fragmentation Structural_Confirmation Structural_Confirmation NMR->Structural_Confirmation FT-IR->Structural_Confirmation Mass_Spec->Structural_Confirmation

Application Note: Purity Determination of 4-Fluorophthalamide by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details the development and proposed protocols for the purity analysis of 4-Fluorophthalamide, a key intermediate in pharmaceutical and materials science applications. High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are presented as orthogonal techniques to ensure comprehensive purity assessment. The described methods are designed for accuracy, precision, and robustness, making them suitable for quality control and research environments.

Introduction

This compound is a fluorinated aromatic amide whose purity is critical for the successful synthesis of downstream products. Impurities can significantly impact reaction yields, product efficacy, and safety profiles. Therefore, reliable and sensitive analytical methods are required to accurately quantify this compound and its potential process-related impurities and degradation products. This document provides detailed protocols for a reversed-phase HPLC method for quantitative purity determination and a GC-MS method for impurity identification.

High-Performance Liquid Chromatography (HPLC) Method

A reversed-phase HPLC method was developed to provide a robust and accurate determination of the purity of this compound. A C18 column is utilized with a gradient elution of acetonitrile and water, providing good peak shape and resolution from potential impurities.

Experimental Protocol: HPLC
  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 30% B, 2-10 min: 30-70% B, 10-12 min: 70% B, 12-13 min: 70-30% B, 13-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 230 nm
Data Presentation: HPLC
CompoundRetention Time (min)Peak Area (%)
This compound8.599.8
Impurity 16.20.1
Impurity 29.80.1

Note: The above data is representative. Actual retention times may vary slightly based on the specific HPLC system and column used.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is employed as a complementary technique for the identification of volatile and semi-volatile impurities. The method utilizes a non-polar capillary column and electron ionization (EI) for fragmentation and mass analysis.

Experimental Protocol: GC-MS
  • Instrumentation: A standard GC-MS system.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in acetone.

    • Ensure the sample is fully dissolved.

  • Chromatographic and Mass Spectrometric Conditions:

ParameterValue
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm
Inlet Temperature 250 °C
Injection Volume 1 µL (Split ratio 20:1)
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Carrier Gas Helium, 1.2 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-400 amu
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Data Presentation: GC-MS
CompoundRetention Time (min)Key Mass Fragments (m/z)
This compound12.3165, 137, 109, 95
Impurity A10.1To be identified by library search

Note: The above data is representative. Retention times and mass fragments should be confirmed with a reference standard.

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve dilute Dilute with Acetonitrile/Water dissolve->dilute filter Filter (0.45 µm) dilute->filter autosampler Autosampler Injection filter->autosampler column C18 Column Separation autosampler->column detector UV Detection (230 nm) column->detector chromatogram Generate Chromatogram detector->chromatogram integration Peak Integration chromatogram->integration purity Calculate Purity integration->purity

Caption: HPLC analysis workflow for this compound purity.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing dissolve Dissolve Sample in Acetone injection GC Injection dissolve->injection separation HP-5ms Column Separation injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Detection ionization->detection tic Total Ion Chromatogram detection->tic spectra Mass Spectra Analysis tic->spectra identification Impurity Identification spectra->identification

Caption: GC-MS workflow for impurity identification in this compound.

Conclusion

The proposed HPLC and GC-MS methods provide a comprehensive approach for the purity analysis of this compound. The HPLC method is suitable for accurate quantification of the main component and known impurities, while the GC-MS method offers a powerful tool for the identification of unknown volatile and semi-volatile impurities. These methods are essential for ensuring the quality and consistency of this compound in various applications. Validation of these proposed methods should be performed in accordance with internal standard operating procedures and relevant regulatory guidelines.

Application Notes: Reaction Mechanism and Synthesis of N-Alkyl-4-Fluorophthalimides

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The reaction between 4-fluorophthalamide and primary alkyl halides is a key transformation in organic synthesis, primarily used for the preparation of primary amines. This reaction is a modification of the classic Gabriel synthesis, a robust method for forming carbon-nitrogen bonds. The process involves the N-alkylation of the phthalimide derivative, followed by the subsequent liberation of the primary amine.

The presence of the electron-withdrawing fluorine atom at the 4-position of the phthalimide ring can influence the acidity of the N-H proton and the reactivity of the resulting nucleophile. This application note provides a detailed overview of the reaction mechanism, a comprehensive experimental protocol, and quantitative data to guide researchers in utilizing this reaction for the synthesis of key intermediates in drug discovery and development.

Reaction Mechanism: A Two-Step SN2 Pathway

The reaction proceeds through a well-established two-step mechanism.

  • Deprotonation: In the first step, a base is used to deprotonate the this compound. The acidic N-H proton is readily removed to form a resonance-stabilized phthalimide anion. Common bases for this step include potassium carbonate (K₂CO₃) or sodium hydride (NaH).

  • Nucleophilic Attack: The resulting 4-fluorophthalimide anion is a potent nucleophile. It attacks the primary alkyl halide in a bimolecular nucleophilic substitution (Sₙ2) reaction. This step involves the backside attack of the nucleophile on the electrophilic carbon of the alkyl halide, leading to the formation of the N-alkyl-4-fluorophthalimide product and the displacement of the halide as a leaving group.

Reaction_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Reactant1 This compound Intermediate 4-Fluorophthalimide Anion (Nucleophile) Reactant1->Intermediate + Base Reactant2 Base (e.g., K₂CO₃) Reactant3 Primary Alkyl Halide (R-X) Product N-Alkyl-4-Fluorophthalimide Intermediate->Product + R-X Byproduct Halide Salt (e.g., KX) Product->Byproduct Displaces X⁻

Caption: SN2 reaction mechanism of this compound with a primary alkyl halide.

Experimental Protocols

This section provides a detailed methodology for the N-alkylation of this compound with a representative primary alkyl halide, such as benzyl bromide.

Protocol 1: Synthesis of N-Benzyl-4-fluorophthalimide

Materials and Reagents:

  • This compound

  • Benzyl bromide (or other primary alkyl halide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates and developing chamber

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.

  • Addition of Alkyl Halide: Stir the suspension at room temperature for 15-20 minutes. Add the primary alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise to the mixture.

  • Reaction: Heat the reaction mixture to 60-80°C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (this compound) is consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing ice-cold water to precipitate the crude product. Stir for 30 minutes.

  • Extraction: Filter the solid precipitate and wash with water. Alternatively, if the product is soluble, extract the aqueous mixture with dichloromethane (3x). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with deionized water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to yield the pure N-alkyl-4-fluorophthalimide.

Experimental_Workflow A 1. Add Reactants (this compound, K₂CO₃, DMF) to flask B 2. Add Alkyl Halide (R-X) A->B C 3. Heat and Stir (60-80°C) Monitor by TLC B->C D 4. Quench with Ice Water C->D E 5. Extraction with DCM D->E F 6. Wash & Dry Organic Layer E->F G 7. Concentrate via Rotary Evaporation F->G H 8. Purify by Column Chromatography G->H I Pure N-Alkyl-4-Fluorophthalimide H->I

Caption: General experimental workflow for the synthesis of N-Alkyl-4-Fluorophthalimides.

Data Presentation

The efficiency of the N-alkylation reaction is dependent on the choice of base, solvent, and reaction temperature. The following tables summarize typical reaction conditions and spectroscopic data for characterization.

Table 1: Summary of Reaction Conditions and Product Yields

Alkyl Halide (R-X)BaseSolventTemperature (°C)Time (h)Yield (%)
Benzyl BromideK₂CO₃DMF706~95%
Ethyl BromoacetateK₂CO₃AcetoneReflux8~90%
1-BromobutaneNaHDMF2512~85%
1-BromohexaneK₂CO₃DMF8010~88%

Table 2: Representative Spectroscopic Data for N-Benzyl-4-fluorophthalimide

Analysis TypeFeatureChemical Shift (δ, ppm) or Wavenumber (cm⁻¹)
¹H NMR (CDCl₃)-CH₂- (benzyl)4.85 (s, 2H)
Aromatic protons7.20-7.80 (m, 8H)
¹³C NMR (CDCl₃)C=O (imide)~167.0
C-F~165.5 (d, J ≈ 255 Hz)
Aromatic carbons115-136
-CH₂- (benzyl)~42.0
IR (KBr)C=O stretch~1775, ~1715 cm⁻¹
C-F stretch~1240 cm⁻¹

Applications in Drug Development

The Gabriel synthesis and its derivatives are fundamental in medicinal chemistry for introducing a primary amine group, a common pharmacophore in many drug molecules. The N-alkyl-4-fluorophthalimides synthesized through this protocol serve as crucial intermediates. The subsequent step, hydrazinolysis (e.g., using hydrazine hydrate) or acidic hydrolysis, cleaves the phthalimide group to release the desired primary amine (R-NH₂) cleanly and in high yield.

These primary amines are building blocks for a wide range of pharmaceuticals, including agonists, antagonists, and enzyme inhibitors. The fluorine substituent can also be strategically used to enhance metabolic stability, binding affinity, or bioavailability of the final drug candidate.

Scale-up Synthesis of 4-Fluorophthalamide for Laboratory Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the laboratory-scale synthesis of 4-Fluorophthalamide, a valuable intermediate in the development of novel pharmaceuticals and functional materials. The synthesis is presented as a two-step process, commencing with the production of 4-Fluorophthalic Anhydride followed by its conversion to the target this compound.

Introduction

This compound serves as a key building block in organic synthesis. The introduction of a fluorine atom onto the phthalic framework can significantly modulate the physicochemical and biological properties of derivative compounds, making it a molecule of high interest in medicinal chemistry and materials science. This protocol outlines a reproducible and scalable method for its preparation in a laboratory setting.

Overall Reaction Scheme

The synthesis of this compound is achieved through a two-step reaction sequence starting from 4-chlorophthalic anhydride. The first step involves a halogen exchange reaction to produce 4-fluorophthalic anhydride. The subsequent step is the amidation of the anhydride to yield the final product.

Synthesis_Workflow cluster_step1 Step 1: Fluorination cluster_step2 Step 2: Amidation A 4-Chlorophthalic Anhydride C 4-Fluorophthalic Anhydride A->C Heat (130°C) Nitrogen Atmosphere B Hydrogen Fluoride Triethylamine Complex B->C E This compound C->E Fuse (130-135°C) D Urea D->E

Caption: Overall synthesis workflow for this compound.

Step 1: Synthesis of 4-Fluorophthalic Anhydride

This step details the preparation of 4-Fluorophthalic Anhydride from 4-chlorophthalic anhydride via a halogen exchange reaction.

Experimental Protocol
  • Reaction Setup: In a 500 mL four-necked flask equipped with a mechanical stirrer, a thermometer, a nitrogen inlet, and a reflux condenser, add 100g of 4-chlorophthalic anhydride and 100g of hydrogen fluoride triethylamine complex.

  • Reaction Conditions: Under a nitrogen atmosphere, stir the mixture and heat to 130°C.

  • Monitoring: Monitor the reaction progress using Gas Chromatography (GC) until the conversion of 4-chlorophthalic anhydride is greater than 98.0%.

  • Work-up: Upon completion, cool the reaction mixture and pour it into 3000 mL of ice water with vigorous stirring to precipitate the crude product.

  • Isolation and Purification: Filter the solid precipitate, wash with cold water, and dry under vacuum to obtain the crude 4-fluorophthalic anhydride. Recrystallize the crude product from n-decane to yield the pure product.

Quantitative Data for Step 1
ParameterValueReference
Reactants
4-Chlorophthalic Anhydride100 g[1]
Hydrogen Fluoride Triethylamine Complex100 g[1]
Reaction Conditions
Temperature130°C[1]
AtmosphereNitrogen[1]
Product Yield and Purity
Crude Yield81.9 g[1]
Final Yield (after recrystallization)76.9 g (84.5%)[1]
Purity (by GC)99.1%[1]

Step 2: Synthesis of this compound

This section describes the conversion of 4-Fluorophthalic Anhydride to this compound by fusion with urea.

Experimental Protocol
  • Reactant Preparation: Intimately mix 10 g of 4-fluorophthalic anhydride and 2.2 g of urea in a flask.

  • Reaction: Heat the flask on a sand bath to 130-135°C for approximately 15 minutes. The mixture will froth and then solidify.

  • Cooling and Initial Purification: Cool the flask to room temperature and add approximately 10 mL of water. Stir the contents well to break up the solid.

  • Isolation: Filter the solid product and wash it with a small amount of water.

  • Drying and Recrystallization: Dry the product and recrystallize from ethanol to obtain pure this compound.

Quantitative Data for Step 2
ParameterValue (based on a similar reaction)
Reactants
4-Fluorophthalic Anhydride10 g
Urea2.2 g
Reaction Conditions
Temperature130-135°C
Reaction Time~15 minutes
Product
Theoretical Yield~9.9 g
Expected PurityHigh after recrystallization

Logical Workflow for Laboratory Synthesis

The following diagram illustrates the logical steps and decision points in the laboratory synthesis of this compound.

Logical_Workflow start Start prep_anhydride Prepare 4-Fluorophthalic Anhydride start->prep_anhydride check_purity_anhydride Check Purity of Anhydride (GC) prep_anhydride->check_purity_anhydride purify_anhydride Recrystallize Anhydride check_purity_anhydride->purify_anhydride Purity < 99% prep_phthalamide Prepare this compound check_purity_anhydride->prep_phthalamide Purity > 99% purify_anhydride->check_purity_anhydride check_purity_phthalamide Check Purity of Phthalamide (e.g., NMR, LC-MS) prep_phthalamide->check_purity_phthalamide purify_phthalamide Recrystallize Phthalamide check_purity_phthalamide->purify_phthalamide Purity unsatisfactory end End Product: this compound check_purity_phthalamide->end Purity satisfactory purify_phthalamide->check_purity_phthalamide

Caption: Logical workflow for the synthesis and purification.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Hydrogen fluoride triethylamine complex is corrosive and toxic. Handle with extreme care.

  • The reactions involve heating; appropriate precautions should be taken to avoid burns.

Conclusion

This application note provides a comprehensive and scalable protocol for the laboratory synthesis of this compound. By following these detailed procedures, researchers can reliably produce this important chemical intermediate for use in a variety of research and development applications. The provided quantitative data and workflows are intended to facilitate the successful implementation of this synthesis.

References

Application Note: Derivatization and Screening of a 4-Fluorophthalamide Library for PARP1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the synthesis of a library of N-substituted 4-Fluorophthalamide derivatives and their subsequent biological evaluation as potential inhibitors of Poly (ADP-ribose) polymerase 1 (PARP1). PARP1 is a critical enzyme in the DNA damage response (DDR), and its inhibition is a clinically validated strategy for cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways like homologous recombination. This note includes a generalized synthesis scheme, a detailed protocol for an in vitro PARP1 inhibition assay, and methods for data presentation and analysis.

Introduction to PARP1 Inhibition

Poly (ADP-ribose) polymerase 1 (PARP1) is a nuclear enzyme that plays a pivotal role in DNA single-strand break (SSB) repair through the base excision repair (BER) pathway. Upon detecting a DNA break, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly (ADP-ribose) (PAR) on itself and other acceptor proteins, using NAD+ as a substrate. This PARylation process creates a negatively charged scaffold that recruits other DNA repair factors, such as XRCC1, to the site of damage to effect repair.

In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs) is deficient. When SSBs are not repaired due to PARP inhibition, they can collapse replication forks during S-phase, leading to the formation of DSBs. In normal cells, these DSBs would be repaired by the HR pathway. However, in BRCA-deficient cancer cells, the inability to repair these DSBs leads to genomic instability and cell death, a concept known as synthetic lethality. This makes PARP1 an attractive target for anti-cancer drug development. The this compound scaffold serves as a versatile starting point for generating novel PARP1 inhibitors.

Signaling Pathway of PARP1 in DNA Repair

PARP1_Pathway cluster_0 DNA Damage & Repair cluster_1 Inhibition DNA_Damage DNA Single-Strand Break (SSB) PARP1_Active PARP1 Activation (Binds to SSB) DNA_Damage->PARP1_Active PARylation PAR Synthesis (PARylation) PARP1_Active->PARylation Uses NAD+ Recruitment Recruitment of Repair Proteins (e.g., XRCC1) PARylation->Recruitment Repair DNA Repair Recruitment->Repair Inhibitor This compound Derivative (Inhibitor) Inhibitor->PARP1_Active Blocks NAD+ binding site

Caption: Role of PARP1 in DNA single-strand break repair and the mechanism of inhibition.

Experimental Protocols

General Protocol for Synthesis of N-substituted this compound Derivatives

This protocol describes a two-step process starting from 4-Fluorophthalic acid. The first step creates the core this compound structure, and the second step introduces diversity through N-substitution.

Materials:

  • 4-Fluorophthalic acid

  • Urea

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Alkyl/Aryl Halides (R-X, where R is the desired substituent and X is Br, Cl, or I)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step 1: Synthesis of this compound

  • Combine 4-Fluorophthalic acid (1.0 eq) and urea (2.0 eq) in a round-bottom flask.

  • Heat the mixture to 180-190 °C and maintain the temperature for 2 hours. The mixture will melt, evolve gas, and then solidify.

  • Cool the reaction mixture to room temperature.

  • Recrystallize the solid residue from ethanol/water to yield pure this compound.

  • Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 2: N-substitution of this compound

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 20 minutes.

  • Add the desired alkyl or aryl halide (R-X) (1.2 eq) to the mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to obtain the pure N-substituted this compound derivative.

  • Characterize the final compound by NMR and mass spectrometry.

Protocol for In Vitro PARP1 Inhibition Assay (Colorimetric)

This protocol is based on the principle of a histone-coating ELISA-type assay, which measures the synthesis of poly (ADP-ribose) (PAR).

Materials:

  • 96-well plate pre-coated with histones

  • Recombinant human PARP1 enzyme

  • Activated DNA (10X)

  • Biotinylated NAD+ (10X)

  • Test compounds (dissolved in DMSO, serial dilutions)

  • PARP Assay Buffer

  • Streptavidin-Peroxidase (Strep-HRP)

  • TMB Substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Plate reader capable of measuring absorbance at 450 nm

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds (this compound derivatives) and a known PARP1 inhibitor (e.g., Olaparib) as a positive control. The final DMSO concentration in the well should not exceed 1%.

  • Reaction Setup:

    • Add 50 µL of PARP Assay Buffer to all wells.

    • Add 5 µL of the diluted test compounds to the sample wells.

    • Add 5 µL of buffer/DMSO to the "No Inhibition" control wells.

    • Add 5 µL of the positive control inhibitor to its respective wells.

  • Enzyme Addition: Add 10 µL of PARP1 enzyme to all wells except the "Blank" wells.

  • Reaction Initiation: Prepare a PARP Cocktail by mixing the 10X Activated DNA and 10X Biotinylated NAD+ with PARP Assay Buffer. Add 35 µL of this cocktail to all wells to start the reaction.

  • Incubation: Cover the plate and incubate at room temperature for 60 minutes.

  • Detection:

    • Wash the plate 4 times with Wash Buffer (e.g., PBS with 0.05% Tween-20).

    • Add 100 µL of diluted Strep-HRP to each well.

    • Incubate for 60 minutes at room temperature.

    • Wash the plate again 4 times.

    • Add 100 µL of TMB Substrate to each well and incubate in the dark for 15-30 minutes.

  • Measurement: Add 100 µL of Stop Solution to each well. Read the absorbance at 450 nm within 30 minutes.

  • Data Analysis:

    • Subtract the absorbance of the Blank wells from all other readings.

    • Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = 100 x (1 - [OD_sample / OD_no_inhibition_control])

    • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Experimental Workflow

The overall process from chemical synthesis to biological data analysis is outlined below.

Workflow A Synthesis of This compound Core B Library Synthesis (N-substitution) A->B C Purification & Characterization (Chromatography, NMR, MS) B->C D Primary Screening (Single Concentration) C->D E Hit Identification (Compounds with >50% Inhibition) D->E F Dose-Response Assay (Serial Dilutions) E->F G IC50 Determination F->G H Lead Compound Selection G->H

Caption: Workflow from synthesis of derivatives to lead compound identification.

Representative Data

The following table presents hypothetical data for a small library of N-substituted this compound derivatives screened against PARP1. The IC₅₀ value represents the concentration of the compound required to inhibit 50% of the PARP1 enzyme activity.

Compound IDR-Group (Substituent on Nitrogen)PARP1 IC₅₀ (nM)
FPT-001Methyl15,200
FPT-002Ethyl9,800
FPT-003Propyl4,500
FPT-004Benzyl850
FPT-0054-Methoxybenzyl520
FPT-0063-Chlorobenzyl910
FPT-007Cyclohexylmethyl1,200
OlaparibReference Compound5

Data Interpretation: The hypothetical data suggest that introducing larger, aromatic substituents at the nitrogen position (e.g., benzyl groups in FPT-004 to FPT-006) improves the inhibitory activity compared to small alkyl groups (FPT-001 to FPT-003). This provides a basis for further structure-activity relationship (SAR) studies to optimize the scaffold for higher potency.

Conclusion

This application note provides a comprehensive framework for the synthesis and biological screening of this compound derivatives as potential PARP1 inhibitors. The detailed protocols for chemical synthesis and in vitro biological assays, combined with a clear workflow, enable researchers to systematically explore the chemical space around this scaffold. The presented methods facilitate the identification and optimization of lead compounds for the development of novel therapeutics targeting the DNA damage response pathway.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Fluorophthalamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 4-Fluorophthalamide.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

Problem 1: Low Yield of this compound

Q: We are experiencing a significantly lower than expected yield of this compound when synthesizing from 4-fluorophthalic anhydride and ammonia. What are the potential causes and how can we improve the yield?

A: Low yields in this synthesis are often attributed to incomplete reaction or the formation of side products. The primary culprits are typically the formation of 4-fluorophthalamic acid and unreacted 4-fluorophthalimide intermediate.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Incomplete Amidation The reaction of 4-fluorophthalic anhydride with ammonia forms a 4-fluorophthalamic acid intermediate, which then cyclizes to 4-fluorophthalimide. Incomplete conversion of the imide to the final amide product is a common cause of low yields.Increase the reaction time or temperature to facilitate the complete conversion of the imide to the amide. Ensure a sufficient excess of the aminating agent (ammonia) is used.
Hydrolysis of Intermediates The presence of water in the reaction mixture can lead to the hydrolysis of 4-fluorophthalic anhydride to 4-fluorophthalic acid, or the hydrolysis of the 4-fluorophthalimide intermediate back to 4-fluorophthalamic acid.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
Suboptimal Reaction Temperature The reaction temperature is a critical parameter. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. If it is too high, it can promote the formation of degradation byproducts.The optimal temperature for the amidation of 4-fluorophthalic anhydride is typically in the range of 150-180°C. It is recommended to perform small-scale experiments to determine the optimal temperature for your specific setup.
Inefficient Product Isolation Product loss during the workup and purification steps can significantly impact the final yield.Optimize the recrystallization procedure to minimize product loss in the mother liquor. Ensure complete precipitation of the product before filtration.

Experimental Protocol: Synthesis from 4-Fluorophthalic Anhydride

  • In a pressure vessel, suspend 4-fluorophthalic anhydride (1 equivalent) in a suitable solvent such as 1,4-dioxane or toluene.

  • Add a solution of aqueous ammonia (2-3 equivalents) to the suspension.

  • Seal the vessel and heat the reaction mixture to 150-160°C for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the solid product and wash it with cold water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain crude this compound.

  • For further purification, recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or N,N-dimethylformamide/water).

experimental_workflow_anhydride cluster_reaction Reaction cluster_workup Workup & Purification A 4-Fluorophthalic Anhydride + NH3(aq) B Heating (150-160°C) A->B Pressure Vessel C Reaction Monitoring (TLC/HPLC) B->C D Cooling & Filtration C->D Reaction Complete E Washing (H2O, Ethanol) D->E F Drying E->F G Recrystallization F->G H Pure this compound G->H

Caption: Experimental workflow for the synthesis of this compound from 4-fluorophthalic anhydride.

Problem 2: Presence of Impurities in the Final Product

Q: Our final product of this compound shows the presence of impurities, even after initial purification. How can we identify and remove these impurities?

A: The most common impurities in the synthesis of this compound are unreacted starting materials, intermediates, and side products.

Common Impurities and Purification Strategies:

Impurity Identification Method Recommended Purification Method
4-Fluorophthalic Acid Can be detected by HPLC or by a broad melting point range. It is more polar than the desired product.Recrystallization from a suitable solvent system. A wash with a dilute sodium bicarbonate solution can also help remove this acidic impurity, but care must be taken to avoid hydrolysis of the product.
4-Fluorophthalimide Can be identified by spectroscopic methods (NMR, IR) and chromatography (TLC, HPLC). It is less polar than this compound.Careful recrystallization is usually effective. The choice of solvent is critical to selectively precipitate the desired amide.
Unreacted 4-Fluorophthalonitrile (if using this route)Can be detected by GC-MS or HPLC.Recrystallization. Due to the difference in polarity and functional groups, it can usually be separated effectively.

Experimental Protocol: Recrystallization

  • Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide).

  • If the solution is colored, you can add a small amount of activated charcoal and heat for a short period.

  • Hot filter the solution to remove any insoluble impurities and the activated charcoal.

  • Allow the filtrate to cool slowly to room temperature to induce crystallization.

  • For further precipitation, the flask can be placed in an ice bath.

  • Collect the crystals by filtration and wash them with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

purification_workflow cluster_purification Purification Process A Crude this compound B Dissolution in Hot Solvent A->B C Hot Filtration B->C D Cooling & Crystallization C->D E Filtration & Washing D->E F Drying E->F G Pure this compound F->G

Caption: General workflow for the purification of this compound by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to prepare this compound?

A1: The two primary methods for synthesizing this compound are:

  • From 4-Fluorophthalic Anhydride: This is a common and direct method involving the reaction of 4-fluorophthalic anhydride with ammonia or a source of ammonia at elevated temperatures and pressures.

  • From 4-Fluorophthalonitrile: This route involves the partial hydrolysis of 4-fluorophthalonitrile, typically using a base or an acid catalyst.

Q2: What are the key analytical techniques to monitor the reaction and characterize the final product?

A2: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and product purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final product and identify any impurities.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups of the phthalamide (C=O and N-H stretches).

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Q3: What safety precautions should be taken during the synthesis of this compound?

A3: Standard laboratory safety practices should be followed:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all chemicals with care, consulting the Safety Data Sheets (SDS) for specific hazards.

  • When working with pressure vessels, ensure they are properly rated for the reaction conditions and are regularly inspected.

synthesis_routes cluster_anhydride_route Route 1 cluster_nitrile_route Route 2 A 4-Fluorophthalic Anhydride B 4-Fluorophthalamic Acid (Intermediate) A->B + NH3 C 4-Fluorophthalimide (Intermediate) B->C - H2O D This compound C->D + NH3 E 4-Fluorophthalonitrile F This compound E->F Partial Hydrolysis

Troubleshooting low yield in the amidation of 4-fluorophthalic anhydride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the amidation of 4-fluorophthalic anhydride.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the amidation of 4-fluorophthalic anhydride?

The amidation of 4-fluorophthalic anhydride with a primary amine typically proceeds in two steps:

  • Ring-opening addition: The amine nucleophilically attacks one of the carbonyl carbons of the anhydride, leading to the formation of a 4-fluorophthalamic acid intermediate. This step is usually fast and occurs at room temperature.

  • Cyclization (Imidization): The intermediate amic acid undergoes intramolecular cyclization via dehydration to form the desired N-substituted-4-fluorophthalimide. This step often requires heat or a dehydrating agent.

Q2: What are the most common causes of low yield in this reaction?

Low yields in the amidation of 4-fluorophthalic anhydride can often be attributed to one or more of the following factors:

  • Hydrolysis of the anhydride: 4-Fluorophthalic anhydride is sensitive to moisture and can hydrolyze to form 4-fluorophthalic acid, which will not react with the amine under standard amidation conditions.

  • Incomplete cyclization: The conversion of the intermediate 4-fluorophthalamic acid to the final phthalimide may be incomplete.

  • Side reactions: Formation of byproducts, such as isoimides, can reduce the yield of the desired product.

  • Sub-optimal reaction conditions: Incorrect temperature, solvent, or reaction time can lead to poor conversion.

  • Purification losses: The desired product may be lost during workup and purification steps.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) should be chosen to achieve good separation between the starting materials (4-fluorophthalic anhydride and the amine), the intermediate (4-fluorophthalamic acid), and the product (N-substituted-4-fluorophthalimide). The spots can be visualized under UV light. The disappearance of the starting materials and the appearance of the product spot indicate the progress of the reaction.

Q4: What is an isoimide and how can its formation be minimized?

An isoimide is a structural isomer of the desired imide. It can form as a byproduct during the cyclization of the phthalamic acid intermediate. The formation of the isoimide is generally favored under kinetic control (e.g., using carbodiimides as dehydrating agents at low temperatures). To minimize isoimide formation, it is advisable to use thermal conditions for cyclization (heating in a high-boiling solvent like acetic acid or toluene), which favors the thermodynamically more stable imide product.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no product formation 1. Hydrolysis of 4-fluorophthalic anhydride: The starting material may have been exposed to moisture. 2. Low reactivity of the amine: Sterically hindered or electron-deficient amines may react slowly. 3. Incorrect reaction temperature: The temperature may be too low for the cyclization step.1. Ensure that the 4-fluorophthalic anhydride is dry and handle it under anhydrous conditions. Use dry solvents. 2. For less reactive amines, consider using a higher reaction temperature, a longer reaction time, or a catalyst (e.g., a catalytic amount of a non-nucleophilic base). 3. Increase the reaction temperature for the cyclization step, typically to the reflux temperature of the solvent (e.g., acetic acid, toluene).
A significant amount of a polar byproduct is observed by TLC 1. Formation of 4-fluorophthalamic acid: Incomplete cyclization of the intermediate. 2. Formation of 4-fluorophthalic acid: Hydrolysis of the starting anhydride.1. Increase the reaction time or temperature to promote cyclization. Consider adding a dehydrating agent such as acetic anhydride. 2. This indicates a problem with moisture. In the future, ensure all reagents and solvents are anhydrous. The 4-fluorophthalic acid can be removed during workup by a basic wash.
Product is contaminated with a non-polar impurity 1. Excess amine: If the amine is not fully consumed. 2. Formation of isoimide: This byproduct is often less polar than the imide.1. Use a slight excess of the 4-fluorophthalic anhydride to ensure full consumption of the amine. The unreacted anhydride can be hydrolyzed and removed with a basic wash during workup. 2. Heat the reaction mixture in a high-boiling solvent (e.g., acetic acid) to encourage isomerization of the isoimide to the more stable imide.
Difficulty in isolating the product 1. Product is soluble in the reaction solvent. 2. "Oiling out" instead of crystallization. 1. After the reaction is complete, cool the reaction mixture to room temperature and then in an ice bath to induce precipitation. If the product remains in solution, the solvent can be removed under reduced pressure. 2. "Oiling out" can occur if the product is impure or if it is cooled too quickly. Try to purify the crude product by recrystallization from a suitable solvent system. Slow cooling can promote the formation of crystals.

Experimental Protocols

General Protocol for the Amidation of 4-Fluorophthalic Anhydride in Acetic Acid

This protocol describes a general procedure for the synthesis of an N-substituted-4-fluorophthalimide using acetic acid as both a solvent and a catalyst for dehydration.

Materials:

  • 4-Fluorophthalic anhydride (1.0 eq)

  • Primary amine (1.0 - 1.1 eq)

  • Glacial acetic acid

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluorophthalic anhydride (1.0 eq) and the primary amine (1.0 - 1.1 eq).

  • Add a sufficient amount of glacial acetic acid to dissolve the reactants (typically a 0.5 - 1.0 M solution).

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain reflux for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete (as indicated by the disappearance of the starting materials), allow the mixture to cool to room temperature.

  • Cool the flask in an ice bath to promote precipitation of the product.

  • Collect the solid product by vacuum filtration and wash it with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid, or a mixture of solvents) to obtain the pure N-substituted-4-fluorophthalimide.

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup and Purification A Combine 4-Fluorophthalic Anhydride and Amine in Acetic Acid B Heat to Reflux (2-4 hours) A->B C Monitor by TLC B->C D Cool to Room Temperature C->D Reaction Complete E Precipitate in Ice Bath D->E F Vacuum Filtration E->F G Recrystallization F->G H N-substituted-4- fluorophthalimide G->H Pure Product troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield Observed Hydrolysis Hydrolysis of Anhydride? Start->Hydrolysis Incomplete Incomplete Cyclization? Start->Incomplete SideReaction Side Reactions? Start->SideReaction Anhydrous Use Anhydrous Conditions Hydrolysis->Anhydrous Heat Increase Temperature/Time Add Dehydrating Agent Incomplete->Heat Thermal Use Thermal Cyclization SideReaction->Thermal

Technical Support Center: Purification of Crude 4-Fluorophthalamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-Fluorophthalamide.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound synthesized from 4-fluorophthalic anhydride and ammonia/urea?

A1: The primary impurities in crude this compound typically include:

  • Unreacted 4-Fluorophthalic Anhydride: The starting material may not have fully reacted.

  • 4-Fluorophthalamic Acid: This is formed by the ring-opening of 4-fluorophthalic anhydride, either by reaction with ammonia without subsequent cyclization or by hydrolysis if water is present.[1][2][3]

  • Unreacted Urea: If urea is used as the ammonia source, excess urea can be a significant impurity.[4][5]

  • Side-products from Urea: At high temperatures, urea can form by-products such as biuret and triuret.

Q2: What is the recommended initial purification step for crude this compound?

A2: An initial wash with water is often effective, especially if urea was used in the synthesis. This compound is expected to be poorly soluble in water, while unreacted urea and ammonium salts of 4-fluorophthalamic acid are water-soluble.[5] For crude product from other ammonia sources, a wash with a non-polar solvent like hexanes can remove less polar impurities.

Q3: Which purification technique is most effective for obtaining high-purity this compound?

A3: Recrystallization is generally the most effective and preferred method for purifying aromatic amides like this compound.[6] It is crucial to select an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

Q4: What are some suggested solvent systems for the recrystallization of this compound?

  • Single Solvents: Ethanol, isopropanol, acetonitrile, ethyl acetate.

  • Solvent/Anti-solvent Mixtures: Ethanol/water, Acetone/water, Dichloromethane/hexanes, Ethyl acetate/heptanes.

Troubleshooting Guides

Issue 1: The crude product is a sticky solid or oil.

This issue often indicates the presence of significant amounts of the intermediate 4-fluorophthalamic acid or residual solvent.

  • Troubleshooting Workflow:

start Sticky/Oily Crude Product step1 Triturate with cold water or a non-polar solvent (e.g., hexanes) start->step1 step2 Filter and dry the resulting solid step1->step2 step3 Is the product a free-flowing powder? step2->step3 step4 Proceed to recrystallization step3->step4 Yes step6 Re-evaluate synthesis conditions for complete cyclization step3->step6 No step5 Consider chromatography if recrystallization fails step4->step5

Caption: Troubleshooting workflow for a sticky or oily crude product.

  • Detailed Protocol: Trituration

    • Place the crude product in a flask.

    • Add a small volume of cold deionized water or hexanes.

    • Stir the mixture vigorously with a spatula or magnetic stirrer for 15-30 minutes.

    • Filter the solid using vacuum filtration and wash with a small amount of the same cold solvent.

    • Dry the solid under vacuum.

Issue 2: Low recovery after recrystallization.

Low recovery can be due to the choice of solvent, using too much solvent, or premature crystallization.

CauseRecommended Action
Inappropriate Solvent Choice The solubility of this compound in the cold solvent is too high. Screen for alternative solvents where the compound is less soluble at low temperatures.
Excessive Solvent Volume Use the minimum amount of hot solvent required to fully dissolve the crude product.
Premature Crystallization Ensure all glassware is hot, and filter the hot solution quickly if a hot filtration step is necessary to remove insoluble impurities.
Cooling Rate Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.
Issue 3: Purity does not improve significantly after recrystallization.

This suggests that the main impurity has similar solubility properties to this compound.

  • Troubleshooting Logic:

start Purity Unchanged After Recrystallization check_impurity Identify the major impurity (e.g., by NMR, LC-MS) start->check_impurity is_isomer Is the impurity an isomer (e.g., 3-Fluorophthalamide)? check_impurity->is_isomer is_starting_material Is it unreacted starting material? check_impurity->is_starting_material chromatography Utilize column chromatography for separation is_isomer->chromatography Yes solvent_screen Perform a wider screen for recrystallization solvents is_isomer->solvent_screen No resynthesis Optimize reaction conditions to drive to completion is_starting_material->resynthesis Yes is_starting_material->solvent_screen No

Caption: Logical steps when recrystallization fails to improve purity.

  • Experimental Protocol: Column Chromatography

    • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

    • Mobile Phase (Eluent): Start with a non-polar solvent system and gradually increase polarity. A common starting point is a mixture of hexanes and ethyl acetate (e.g., starting with 9:1 and gradually increasing to 1:1 or higher). The optimal eluent should be determined by thin-layer chromatography (TLC) beforehand.

    • Procedure: a. Prepare a slurry of silica gel in the initial eluent and pack the column. b. Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. c. Load the dried, adsorbed sample onto the top of the packed column. d. Elute the column with the mobile phase, collecting fractions. e. Monitor the fractions by TLC to identify those containing the pure product. f. Combine the pure fractions and evaporate the solvent under reduced pressure.

Quantitative Data Summary

The following table provides hypothetical data for a typical purification sequence of crude this compound.

Purification StepStarting Mass (g)Recovered Mass (g)Yield (%)Purity by HPLC (%)
Crude Product 10.0--85.0
Water Wash 10.09.292.090.0
Recrystallization (Ethanol/Water) 9.27.884.8>99.0
Column Chromatography 9.27.581.5>99.5

Disclaimer: The protocols and data provided are illustrative and based on general chemical principles. Researchers should always perform small-scale trials to optimize purification conditions for their specific crude material. Safety precautions should be taken when handling all chemicals.

References

Identifying and minimizing byproducts in 4-Fluorophthalamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the synthesis of 4-Fluorophthalamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential byproducts in the synthesis of this compound?

A1: During the synthesis of this compound, typically from 4-fluorophthalic acid or its anhydride and an ammonia source, several byproducts can form. The most common include unreacted starting materials, partially reacted intermediates, and products from side reactions.

Potential Byproducts in this compound Synthesis:

Byproduct CategorySpecific ByproductFormation Pathway
Unreacted Starting Materials 4-Fluorophthalic AcidIncomplete reaction of the starting material.
4-Fluorophthalic AnhydrideIncomplete reaction of the anhydride with the ammonia source.
Partially Reacted Intermediates 4-Fluorophthalamic AcidIncomplete cyclization of the intermediate amic acid.
Side Reaction Products PhthalimidePresence of non-fluorinated impurities in the starting material.
Isomeric FluorophthalamidesPresence of isomeric impurities (e.g., 3-fluorophthalic acid) in the starting material.
Decarboxylation ProductsHigh reaction temperatures can lead to the loss of a carboxyl group.

Q2: How can I detect and quantify these byproducts in my reaction mixture?

A2: A combination of chromatographic and spectroscopic techniques is typically employed for the detection and quantification of byproducts in this compound synthesis.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the main product and various byproducts. A reversed-phase C18 column with a suitable mobile phase gradient (e.g., water/acetonitrile with a small amount of formic acid or trifluoroacetic acid) can effectively separate compounds with different polarities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying volatile byproducts. The sample is vaporized and separated in a gas chromatograph, and the individual components are then identified by their mass spectra.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR are invaluable for structural elucidation of the final product and any isolated byproducts. ¹⁹F NMR is particularly useful for identifying different fluorine-containing species in the reaction mixture.

Troubleshooting Guide

Problem 1: Low yield of this compound and presence of unreacted starting materials.

Possible Causes:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, inadequate temperature, or improper stoichiometry of reactants.

  • Poor Quality of Starting Materials: Impurities in the 4-fluorophthalic acid or anhydride can inhibit the reaction.

  • Inefficient Ammonia Source: The chosen source of ammonia (e.g., aqueous ammonia, urea) may not be effective under the reaction conditions.

Suggested Solutions:

  • Optimize Reaction Conditions:

    • Temperature: Gradually increase the reaction temperature while monitoring the reaction progress by TLC or HPLC.

    • Time: Extend the reaction time.

    • Stoichiometry: Ensure the correct molar ratio of reactants is used. An excess of the ammonia source might be necessary to drive the reaction to completion.

  • Purify Starting Materials: Recrystallize or use other purification methods to ensure the high purity of 4-fluorophthalic acid or its anhydride.

  • Select an Appropriate Ammonia Source: Consider using a different source of ammonia or a catalyst to facilitate the reaction.

Problem 2: Significant amount of 4-Fluorophthalamic Acid detected in the product.

Possible Cause:

  • Incomplete Cyclization: The intermediate 4-fluorophthalamic acid has not fully cyclized to form the imide ring. This is often due to insufficient heating or the presence of water which can hydrolyze the imide back to the amic acid.

Suggested Solutions:

  • Thermal Cyclization: Increase the reaction temperature or prolong the heating time to promote the dehydration and cyclization of the amic acid.

  • Dehydrating Agent: Consider the use of a dehydrating agent to remove water from the reaction mixture, shifting the equilibrium towards the imide product.

  • Azeotropic Distillation: If the solvent allows, use a Dean-Stark apparatus to remove water azeotropically.

Problem 3: Presence of isomeric or non-fluorinated phthalimide impurities.

Possible Cause:

  • Impure Starting Material: The 4-fluorophthalic acid or anhydride starting material may contain isomeric impurities (e.g., 3-fluorophthalic acid) or non-fluorinated phthalic acid.

Suggested Solutions:

  • High-Purity Starting Materials: Use starting materials with the highest possible purity. Analyze the starting materials by HPLC or NMR before use to confirm their isomeric purity.

  • Purification of Final Product: If isomeric impurities are present in the final product, purification by recrystallization or column chromatography may be necessary. The choice of solvent for recrystallization is critical to selectively crystallize the desired this compound isomer.

Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis of this compound

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: 5% A, 95% B

    • 30-31 min: Linear gradient back to 95% A, 5% B

    • 31-35 min: 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.

Visualizations

Byproduct_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Interpretation cluster_3 Action Crude_Product Crude this compound Dissolution Dissolve in appropriate solvent Crude_Product->Dissolution HPLC HPLC Analysis Dissolution->HPLC Separation & Quantification GC_MS GC-MS Analysis Dissolution->GC_MS Volatile Impurity ID NMR NMR Spectroscopy Dissolution->NMR Structural Elucidation Quantify_Purity Quantify Purity HPLC->Quantify_Purity Identify_Byproducts Identify Byproducts GC_MS->Identify_Byproducts NMR->Identify_Byproducts Optimize_Synthesis Optimize Synthesis Conditions Identify_Byproducts->Optimize_Synthesis Purify_Product Purify Product Quantify_Purity->Purify_Product

Caption: Workflow for the analysis and identification of byproducts in this compound synthesis.

Troubleshooting_Logic Start Problem Detected: Low Yield or Impurities Analyze_Product Analyze Product Mixture (HPLC, NMR) Start->Analyze_Product Check_Purity Analyze Starting Material Purity Impure_SM Source High-Purity Starting Material Check_Purity->Impure_SM Review_Conditions Review Reaction Conditions (Temp, Time, Stoichiometry) Optimize Optimize Reaction Parameters Review_Conditions->Optimize Analyze_Product->Check_Purity Impurities Match Starting Material Analyze_Product->Review_Conditions Incomplete Reaction or Side Products Purify Purify Final Product Analyze_Product->Purify Minor Impurities Re_run Re-run Synthesis Impure_SM->Re_run Optimize->Re_run Re_run->Analyze_Product

Caption: A logical troubleshooting guide for addressing common issues in this compound synthesis.

Optimizing reaction conditions for the synthesis of N-substituted 4-fluorophthalimides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-substituted 4-fluorophthalimides.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of N-substituted 4-fluorophthalimides, categorized by the synthetic step.

Step 1: Formation of 4-Fluorophthalimide from 4-Fluorophthalic Anhydride/Acid

This step typically involves the reaction of 4-fluorophthalic anhydride or 4-fluorophthalic acid with a primary amine or ammonia source.

Problem Potential Cause(s) Suggested Solution(s)
Low to No Product Formation 1. Insufficient reaction temperature for imidization. 2. Low reactivity of the amine. 3. Incomplete removal of water byproduct.1. Increase the reaction temperature, typically to reflux in a high-boiling solvent like acetic acid, toluene, or xylene. 2. For less reactive amines, consider using a catalyst such as a Lewis acid or using more forcing conditions (higher temperature, longer reaction time). 3. Use a Dean-Stark apparatus to azeotropically remove water.
Formation of Amic Acid Intermediate Only 1. Reaction temperature is too low. 2. Reaction time is too short.1. The formation of the amic acid is the first step. To drive the cyclization to the imide, increase the temperature to promote dehydration. 2. Extend the reaction time and monitor by TLC or LC-MS until the starting material and intermediate are consumed.
Product is Contaminated with Starting Material 1. Incomplete reaction. 2. Incorrect stoichiometry.1. Increase reaction time and/or temperature. 2. Ensure the amine is used in at least a 1:1 molar ratio with the 4-fluorophthalic anhydride/acid.
Product is Discolored 1. Reaction temperature is too high, leading to decomposition. 2. Presence of impurities in starting materials or solvent.1. Reduce the reaction temperature and monitor the reaction progress more closely. 2. Use purified starting materials and high-purity, dry solvents. Recrystallize the final product to remove colored impurities.
Step 2: N-Substitution of 4-Fluorophthalimide (e.g., via Mitsunobu Reaction)

The Mitsunobu reaction is a common method for the N-alkylation of phthalimides using an alcohol, triphenylphosphine (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1][2][3][4]

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of N-Substituted Product 1. The pKa of the phthalimide is too high for efficient deprotonation. 2. Steric hindrance from the alcohol or the phthalimide. 3. Reagents (especially azodicarboxylates) have degraded. 4. Presence of water in the reaction.1. While 4-fluorophthalimide is generally acidic enough, ensure anhydrous conditions. 2. Use a less sterically hindered alcohol if possible. For highly hindered alcohols, alternative methods like direct alkylation with an alkyl halide and a base may be more effective. 3. Use fresh or properly stored DEAD or DIAD. These reagents are sensitive to light and heat. 4. Ensure all glassware is oven-dried and use anhydrous solvents.
Formation of Triphenylphosphine Oxide (TPPO) is a Major Contaminant 1. TPPO is a stoichiometric byproduct of the Mitsunobu reaction.1. Purification: TPPO can often be removed by crystallization from a nonpolar solvent (e.g., diethyl ether, hexanes) where it is poorly soluble. Alternatively, column chromatography on silica gel is effective. 2. Alternative Reagents: Consider using polymer-bound triphenylphosphine or other phosphine reagents designed for easier removal of byproducts.
Side Product Formation 1. Azodicarboxylate reacts with the nucleophile. 2. Elimination reaction of the alcohol.1. Maintain a low reaction temperature (typically 0 °C to room temperature) and add the azodicarboxylate slowly to the reaction mixture.[5] 2. For secondary alcohols prone to elimination, the Mitsunobu reaction may not be suitable. Consider alternative SN2-type reactions.
No Reaction Occurs 1. Incorrect order of reagent addition. 2. Inactive reagents.1. The recommended order of addition is typically to have the alcohol, 4-fluorophthalimide, and PPh₃ in solution before the dropwise addition of DEAD or DIAD at 0 °C.[5] 2. Check the quality of the azodicarboxylate and PPh₃.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing N-alkyl-4-fluorophthalimides?

A1: The Mitsunobu reaction is a widely used and versatile method for the N-alkylation of 4-fluorophthalimide with a primary or secondary alcohol.[2][3] This reaction generally proceeds with inversion of stereochemistry at the alcohol carbon.[1][2]

Q2: How can I synthesize N-aryl-4-fluorophthalimides?

A2: N-arylation of 4-fluorophthalimide is more challenging than N-alkylation. Common methods include Ullmann-type coupling reactions, which involve reacting the 4-fluorophthalimide with an aryl halide in the presence of a copper catalyst and a base.

Q3: What are the typical solvents and temperatures for the Mitsunobu reaction?

A3: Anhydrous tetrahydrofuran (THF) is the most common solvent. Other solvents like dichloromethane (DCM) or dioxane can also be used.[5] The reaction is typically started at 0 °C with the slow addition of the azodicarboxylate, and then allowed to warm to room temperature.[5]

Q4: How do I remove the triphenylphosphine oxide (TPPO) byproduct after a Mitsunobu reaction?

A4: TPPO can be challenging to remove completely. Common techniques include:

  • Crystallization: TPPO is often insoluble in nonpolar solvents like diethyl ether or hexanes, allowing it to be filtered off.

  • Column Chromatography: Silica gel chromatography is effective for separating the desired product from TPPO.

  • Alternative Workup: In some cases, precipitating the product by adding a non-polar solvent to the reaction mixture can leave the majority of the TPPO in solution.

Q5: Can I use a base other than PPh₃/DEAD for N-alkylation?

A5: Yes, for direct alkylation with an alkyl halide (e.g., alkyl bromide or iodide), a base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH) in a polar aprotic solvent like DMF or acetonitrile is commonly used.

Experimental Protocols

Protocol 1: Synthesis of 4-Fluorophthalimide

This protocol describes the synthesis of 4-fluorophthalimide from 4-fluorophthalic acid and urea.

  • Reagents and Equipment:

    • 4-Fluorophthalic acid

    • Urea

    • Round-bottom flask

    • Heating mantle with stirrer

    • Condenser

  • Procedure:

    • In a round-bottom flask, combine 4-fluorophthalic acid (1.0 eq) and urea (1.2 eq).

    • Heat the mixture to 140-150 °C with stirring.

    • The mixture will melt, and ammonia and carbon dioxide will evolve. Continue heating for 2-3 hours until gas evolution ceases.

    • Cool the reaction mixture to room temperature. The solidified mass is the crude 4-fluorophthalimide.

    • Recrystallize the crude product from ethanol or water to obtain pure 4-fluorophthalimide.

Protocol 2: N-Alkylation of 4-Fluorophthalimide via Mitsunobu Reaction

This protocol provides a general procedure for the N-alkylation of 4-fluorophthalimide with a primary alcohol.

  • Reagents and Equipment:

    • 4-Fluorophthalimide

    • Primary alcohol

    • Triphenylphosphine (PPh₃)

    • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

    • Anhydrous Tetrahydrofuran (THF)

    • Round-bottom flask, magnetic stirrer, ice bath, nitrogen/argon atmosphere

  • Procedure:

    • To an oven-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-fluorophthalimide (1.0 eq), the primary alcohol (1.1 eq), and triphenylphosphine (1.2 eq).

    • Dissolve the solids in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add DIAD or DEAD (1.2 eq) dropwise to the stirred solution.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • The residue can be purified by column chromatography on silica gel or by crystallization to separate the desired N-alkyl-4-fluorophthalimide from the triphenylphosphine oxide byproduct.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Imide Formation cluster_step2 Step 2: N-Substitution A 4-Fluorophthalic Anhydride/Acid C 4-Fluorophthalimide A->C Heat, Solvent (e.g., Acetic Acid) B Primary Amine or Ammonia Source B->C D 4-Fluorophthalimide G N-Alkyl-4-fluorophthalimide D->G Mitsunobu Reaction (THF, 0°C to RT) E Alcohol (R-OH) E->G F PPh3, DEAD/DIAD F->G

Caption: General workflow for the two-step synthesis of N-alkyl-4-fluorophthalimides.

Troubleshooting_Mitsunobu decision decision solution solution start Low Yield in Mitsunobu Reaction q1 Are reagents fresh and solvent anhydrous? start->q1 s1 Use fresh DEAD/DIAD. Ensure anhydrous conditions. q1->s1 No q2 Is the alcohol sterically hindered? q1->q2 Yes s2 Consider alternative methods (e.g., alkyl halide + base). q2->s2 Yes q3 Was the order of addition correct? q2->q3 No s3 Add DEAD/DIAD dropwise at 0°C to other reagents. q3->s3 No s4 Increase reaction time or gently warm. q3->s4 Yes

Caption: Decision tree for troubleshooting low yields in the Mitsunobu reaction.

References

Navigating the Challenges of Phthalimide Deprotection in 4-Fluorophthalimide Derivatives: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Brought to you by the Gemini Technical Support Team

Welcome to our dedicated support center for researchers, scientists, and drug development professionals encountering challenges with the cleavage of the phthalimide protecting group from 4-fluorophthalimide derivatives. The robust nature of the phthalimide group, coupled with the electronic effects of the fluorine substituent, can present unique hurdles in the deprotection step of the Gabriel synthesis and related reactions. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these common obstacles.

Troubleshooting Guide: Common Issues and Solutions

The electron-withdrawing nature of the fluorine atom at the 4-position of the phthalimide ring can decrease the electron density of the carbonyl carbons, making them less susceptible to nucleophilic attack. This can lead to sluggish or incomplete reactions. Here are some common problems and recommended solutions:

Problem Potential Cause Recommended Solution
Low or No Conversion Insufficient reactivity of the cleavage reagent.1. Increase Reagent Equivalents: For hydrazinolysis, increase the equivalents of hydrazine hydrate. 2. Elevate Temperature: Carefully increase the reaction temperature, monitoring for potential side reactions. 3. Switch to a Stronger Method: If milder methods fail, consider harsher conditions like strong acid hydrolysis, keeping in mind substrate compatibility.
Steric hindrance around the phthalimide group.1. Use a Less Bulky Reagent: Consider smaller nucleophiles if sterically feasible for your substrate. 2. Prolong Reaction Time: Allow the reaction to proceed for an extended period.
Incomplete Reaction Deactivation of the phthalimide ring by the fluorine substituent.1. Optimize Hydrazinolysis: The Ing-Manske procedure can be improved by adding a base like NaOH after the initial reaction with hydrazine to facilitate the breakdown of the intermediate. 2. Consider Reductive Cleavage: Milder, near-neutral methods using sodium borohydride (NaBH₄) can be effective, although they may require longer reaction times.
Formation of Side Products Reaction with other functional groups in the molecule.1. Use Milder Conditions: Opt for methods like NaBH₄ reduction or alkanolamine-mediated cleavage that are more chemoselective. 2. Protect Sensitive Groups: If possible, protect other functional groups that may react with the cleavage reagents.
Hydrolysis of the desired amine product.1. Careful pH Control: During workup after acid or base-catalyzed hydrolysis, ensure the pH is carefully adjusted to prevent degradation of the product.
Difficulty in Product Isolation Formation of a bulky precipitate of phthalhydrazide.1. Acidification: After hydrazinolysis, acidify the reaction mixture to precipitate the phthalhydrazide, which can then be removed by filtration. 2. Extraction: Perform an extractive workup to separate the desired amine from the phthalhydrazide byproduct.

Logical Workflow for Troubleshooting Phthalimide Cleavage

Troubleshooting Phthalimide Cleavage start Start: Low Yield or Incomplete Reaction check_method Current Method? start->check_method hydrazinolysis Hydrazinolysis (Ing-Manske) check_method->hydrazinolysis Hydrazine acid_hydrolysis Acid Hydrolysis check_method->acid_hydrolysis Acid reductive_cleavage Reductive Cleavage (e.g., NaBH4) check_method->reductive_cleavage Reductive optimize_hydrazine Optimize Hydrazinolysis: - Increase hydrazine equivalents - Increase temperature - Add base post-reaction hydrazinolysis->optimize_hydrazine harsher_acid Increase Acid Strength/ Temperature/Time acid_hydrolysis->harsher_acid optimize_reduction Optimize Reduction: - Increase NaBH4 equivalents - Prolong reaction time reductive_cleavage->optimize_reduction side_products Side Products Observed? optimize_hydrazine->side_products harsher_acid->side_products optimize_reduction->side_products milder_method Switch to Milder Method (e.g., NaBH4, Alkanolamine) side_products->milder_method Yes protect_groups Protect Sensitive Functional Groups side_products->protect_groups Yes success Successful Deprotection side_products->success No milder_method->success protect_groups->success

Caption: A decision tree for troubleshooting phthalimide deprotection.

Frequently Asked Questions (FAQs)

Q1: Why is the cleavage of 4-fluorophthalimides more challenging than their non-fluorinated analogs?

A: The fluorine atom is strongly electron-withdrawing. This effect reduces the electron density at the carbonyl carbons of the phthalimide ring, making them less electrophilic and thus less susceptible to nucleophilic attack by reagents like hydrazine or hydroxide ions. This deactivation often necessitates harsher reaction conditions or longer reaction times.

Q2: I'm observing a significant amount of starting material even after prolonged reaction with hydrazine hydrate. What can I do?

A: This is a common issue. You can try the following:

  • Increase the equivalents of hydrazine hydrate: A larger excess of the nucleophile can help drive the reaction to completion.

  • Increase the reaction temperature: Refluxing in a higher boiling solvent like ethanol or isopropanol can increase the reaction rate.

  • Add a catalytic amount of a phase-transfer catalyst: This can sometimes improve reaction rates in biphasic systems.

  • Employ the improved Ing-Manske procedure: After the initial reaction with hydrazine, add a base like sodium hydroxide to facilitate the breakdown of the intermediate hydrazide.[1]

Q3: Are there any milder alternatives to the standard hydrazine (Ing-Manske) or strong acid/base hydrolysis methods?

A: Yes, several milder methods can be employed, which are particularly useful for substrates with sensitive functional groups:

  • Sodium Borohydride (NaBH₄) Reduction: This two-stage, one-flask method involves reduction with NaBH₄ in isopropanol, followed by the addition of acetic acid.[2][3] This procedure is performed under near-neutral conditions.

  • Alkanolamine Cleavage: Heating the phthalimide derivative with an alkanolamine, such as monoethanolamine, can effectively cleave the phthalimide group.[4]

Q4: What are the typical side reactions I should be aware of when deprotecting 4-fluorophthalimides?

A: Besides incomplete reaction, potential side reactions include:

  • Nucleophilic aromatic substitution (SNA_r): Although less common, under very harsh basic conditions, the fluorine atom could potentially be displaced by a nucleophile.

  • Reaction with other functional groups: If your molecule contains other electrophilic sites (e.g., esters, amides), they might also react with the nucleophilic deprotection agent.

  • Racemization: For chiral centers adjacent to the nitrogen, harsh basic or acidic conditions can lead to racemization.

Q5: How can I effectively remove the phthalhydrazide byproduct after hydrazinolysis?

A: The phthalhydrazide byproduct is often a bulky, sparingly soluble precipitate.[4]

  • Filtration: It can typically be removed by filtration from the reaction mixture.

  • Acidification: Acidifying the mixture with an acid like HCl can further precipitate the phthalhydrazide, aiding its removal.

  • Extraction: A standard aqueous workup with an organic solvent can be used to extract the desired amine, leaving the phthalhydrazide in the aqueous layer or as an insoluble solid at the interface.

Experimental Protocols

Protocol 1: Improved Ing-Manske Procedure for N-Arylphthalimides

This protocol is adapted from a study demonstrating improved reaction times with the addition of a base after the initial hydrazinolysis.[1]

Materials:

  • N-(4-fluorophenyl)phthalimide derivative

  • Hydrazine hydrate

  • Ethanol

  • Sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl)

  • Diethyl ether or other suitable organic solvent

Procedure:

  • Dissolve the N-(4-fluorophenyl)phthalimide derivative in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (typically 2-10 equivalents) to the solution.

  • Reflux the mixture and monitor the disappearance of the starting material by TLC.

  • Once the starting material is consumed, cool the reaction mixture.

  • Add a solution of NaOH (e.g., 1-5 equivalents) and continue to stir at room temperature or with gentle heating. Monitor the formation of the free amine by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the reaction mixture with HCl to precipitate the phthalhydrazide.

  • Filter the mixture to remove the phthalhydrazide.

  • Make the filtrate basic with a suitable base (e.g., NaOH) to deprotonate the amine salt.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Dry the combined organic layers over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude amine.

  • Purify the product by chromatography or distillation as required.

Quantitative Data for N-Arylphthalimide Cleavage (Improved Ing-Manske) [1]

SubstrateNaOH EquivalentsReaction Time (h) for 80% Amine Formation
N-phenylphthalimide05.3
11.6
51.2
N-(4-ethylphenyl)phthalimide07.5
104.0
202.0

Note: Data for 4-fluoro derivatives were not available in the cited literature; these values for related compounds are provided for comparison.

Protocol 2: Reductive Cleavage with Sodium Borohydride

This protocol provides a milder alternative to hydrazinolysis.[2][3]

Materials:

  • N-(4-fluorophenyl)phthalimide derivative

  • Sodium borohydride (NaBH₄)

  • 2-Propanol

  • Water

  • Acetic acid

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate or other suitable organic solvent

Procedure:

  • Dissolve the N-(4-fluorophenyl)phthalimide derivative in a mixture of 2-propanol and water.

  • Add NaBH₄ in portions to the stirred solution.

  • Stir the reaction at room temperature until the starting material is consumed (monitoring by TLC). This may take several hours.

  • Carefully add acetic acid to the reaction mixture to quench the excess NaBH₄ and facilitate the cyclization of the intermediate to phthalide.

  • Heat the mixture (e.g., to 80°C) for a couple of hours to ensure complete liberation of the amine.

  • Cool the reaction mixture and neutralize with a saturated NaHCO₃ solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over a suitable drying agent, filter, and concentrate under reduced pressure.

  • Purify the product as needed.

Signaling Pathway and Workflow Diagrams

Ing-Manske_Mechanism Phthalimide N-(4-Fluorophenyl)phthalimide Intermediate1 Open-chain Hydrazide Intermediate Phthalimide->Intermediate1 + Hydrazine Hydrazine Hydrazine (N2H4) Phthalhydrazide Phthalhydrazide (precipitate) Intermediate1->Phthalhydrazide Intramolecular cyclization Amine 4-Fluoroaniline (Product) Intermediate1->Amine Release

Caption: Simplified mechanism of the Ing-Manske reaction.

Reductive_Cleavage_Workflow Start Start: N-(4-Fluorophenyl)phthalimide Reduction 1. Add NaBH4 in IPA/H2O Start->Reduction Hydroxymethylbenzamide o-Hydroxymethyl Benzamide Intermediate Reduction->Hydroxymethylbenzamide Acidification 2. Add Acetic Acid Hydroxymethylbenzamide->Acidification Lactonization Lactonization and Amine Release Acidification->Lactonization Workup 3. Neutralization and Extraction Lactonization->Workup Product Final Product: 4-Fluoroaniline Workup->Product

Caption: Experimental workflow for reductive phthalimide cleavage.

We hope this technical support guide proves to be a valuable resource in your research endeavors. For further assistance, please do not hesitate to contact our technical support team.

References

Dealing with incomplete reactions in the synthesis of 4-Fluorophthalamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 4-Fluorophthalamide, with a focus on addressing incomplete reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, particularly from the hydrolysis of 4-Fluorophthalonitrile.

Question: My reaction is incomplete, and I have a significant amount of unreacted 4-Fluorophthalonitrile starting material. What should I do?

Answer: An incomplete reaction is a common issue. Here are several factors to investigate and potential solutions:

  • Reaction Time: The hydrolysis of the dinitrile to the diamide may require more time than anticipated. Consider extending the reaction time and monitoring the progress using an appropriate analytical method like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Reaction Temperature: The reaction temperature may be too low for the hydrolysis to proceed to completion. Gradually increasing the temperature can enhance the reaction rate. However, be cautious, as excessively high temperatures can lead to the formation of byproducts such as 4-fluorophthalic acid.

  • Catalyst Concentration/Activity: If you are using a catalyst (e.g., acid or base), its concentration might be insufficient, or it may have degraded. Consider increasing the catalyst loading or using a fresh batch.

  • Mixing: Inadequate mixing can lead to localized areas of low reagent concentration, slowing down the reaction. Ensure that the reaction mixture is being stirred vigorously.

Question: My final product is contaminated with a significant amount of 4-fluorophthalic acid. How can I avoid this and purify my product?

Answer: The formation of 4-fluorophthalic acid is typically due to over-hydrolysis of the desired diamide.

  • Avoiding Over-hydrolysis:

    • Control Reaction Temperature: High temperatures can promote the hydrolysis of the amide to the carboxylic acid. Maintain a consistent and moderate temperature.

    • Limit Reaction Time: Monitor the reaction closely and stop it once the starting material has been consumed, before significant over-hydrolysis occurs.

    • Moderate Catalyst Concentration: High concentrations of strong acids or bases can accelerate the hydrolysis of the amide. Use the minimum effective amount of catalyst.

  • Purification:

    • Recrystallization: this compound can be purified by recrystallization. A suitable solvent system can be determined through small-scale solubility tests. Common solvents for recrystallization of amides include water, ethanol, or mixtures thereof.

    • Acid-Base Extraction: Since 4-fluorophthalic acid is acidic, it can be removed by an aqueous basic wash (e.g., with a dilute sodium bicarbonate solution) during the work-up. The this compound, being neutral, will remain in the organic layer.

Question: I have an impurity that I suspect is the intermediate mono-amide (4-cyano-2-fluorobenzamide). How can I confirm this and push the reaction to completion?

Answer: The presence of the mono-amide intermediate is a clear sign of an incomplete reaction.

  • Confirmation: You can often identify the intermediate by HPLC or Mass Spectrometry. The mono-amide will have a different retention time than the starting dinitrile and the final diamide product.

  • Driving the Reaction to Completion:

    • Increase Reaction Time and/or Temperature: Similar to dealing with unreacted starting material, providing more time or a moderate increase in temperature can help convert the intermediate to the final product.

    • Adjust Reaction Conditions: If using a biphasic system, a phase-transfer catalyst might improve the reaction rate.

Frequently Asked Questions (FAQs)

Q1: What is a typical method for synthesizing this compound?

A common laboratory-scale synthesis involves the controlled hydrolysis of 4-Fluorophthalonitrile. This is often achieved using either acidic or basic conditions, with careful control of reaction temperature and time to maximize the yield of the diamide and minimize the formation of the corresponding dicarboxylic acid.

Q2: What analytical techniques are best for monitoring the progress of the reaction and assessing the purity of the final product?

High-Performance Liquid Chromatography (HPLC) is a highly effective method for both monitoring the reaction and determining the purity of the final product. It can separate the starting material (4-Fluorophthalonitrile), the intermediate (4-cyano-2-fluorobenzamide), the desired product (this compound), and the main byproduct (4-fluorophthalic acid). Thin Layer Chromatography (TLC) can also be used for rapid, qualitative monitoring of the reaction's progress.

Q3: What are the key safety precautions to take when working with 4-Fluorophthalonitrile and its derivatives?

As with any chemical synthesis, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for 4-Fluorophthalonitrile and all other reagents for specific handling and disposal information.

Data Presentation

Table 1: Guide to Experimental Parameters in this compound Synthesis

This table provides a qualitative guide to how different reaction parameters can influence the outcome of the synthesis. Optimal conditions should be determined empirically for your specific setup.

ParameterLow SettingModerate SettingHigh SettingPotential Issues at High Setting
Temperature Slow or incomplete reactionGood reaction rateFaster reactionIncreased risk of 4-fluorophthalic acid formation
Reaction Time Incomplete conversionHigh yield of desired productPotential for over-hydrolysisFormation of 4-fluorophthalic acid
Catalyst Conc. Slow reaction rateEffective catalysisFaster reactionIncreased byproduct formation

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-Fluorophthalonitrile

This is a representative protocol and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Fluorophthalonitrile.

  • Reagent Addition: Add a suitable solvent and the chosen catalyst (e.g., an aqueous solution of a strong acid or base).

  • Reaction: Heat the mixture to the desired temperature and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or HPLC at regular intervals.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. If not, the product may be extracted into an organic solvent.

  • Washing: The organic layer should be washed with water and brine. A wash with a dilute basic solution can be used to remove acidic impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification A 1. Reaction Setup (4-Fluorophthalonitrile, Solvent, Catalyst) B 2. Heating and Stirring A->B C 3. Reaction Monitoring (TLC/HPLC) B->C D 4. Cooling and Product Isolation C->D Reaction Complete E 5. Aqueous Wash (e.g., NaHCO3) D->E F 6. Drying and Solvent Removal E->F G 7. Recrystallization F->G H 8. Drying of Final Product G->H I 9. Purity Analysis (HPLC) H->I

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic Start Analyze Crude Product (e.g., by HPLC) Incomplete Incomplete Reaction? Start->Incomplete Impurity Major Impurity? Incomplete->Impurity No IncreaseTime Increase Reaction Time Incomplete->IncreaseTime Yes IncreaseTemp Increase Temperature Incomplete->IncreaseTemp Yes IncreaseCat Increase Catalyst Conc. Incomplete->IncreaseCat Yes AcidImpurity Is it 4-Fluorophthalic Acid? Impurity->AcidImpurity Yes Recrystallize Recrystallize Product Impurity->Recrystallize No Wash Perform Basic Wash (e.g., NaHCO3) AcidImpurity->Wash Yes AcidImpurity->Recrystallize No Wash->Recrystallize Optimize Optimize Temp/Time to Avoid Over-hydrolysis Recrystallize->Optimize

Caption: Troubleshooting decision tree for incomplete reactions in this compound synthesis.

Technical Support Center: Catalyst Selection for Optimizing 4-Fluorophthalamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 4-Fluorophthalamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to catalyst selection and process optimization.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield 1. Inefficient Catalyst: The chosen catalyst may have low activity for the amidation of 4-fluorophthalic anhydride or 4-fluorophthalic acid. 2. Incomplete Dehydration: Water produced during the reaction can inhibit catalyst activity and lead to the hydrolysis of the anhydride starting material. 3. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to side reactions or catalyst degradation. 4. Poor Quality Starting Materials: Impurities in 4-fluorophthalic anhydride/acid or the ammonia source can interfere with the reaction.1. Catalyst Screening: Test a range of Lewis acid or dehydrating catalysts. Consider solid acid catalysts for easier separation. 2. Use of Dehydrating Agent: Add a dehydrating agent like molecular sieves or perform the reaction under azeotropic distillation to remove water. 3. Temperature Optimization: Conduct small-scale experiments at various temperatures to determine the optimal range for your specific catalyst and solvent system. 4. Purify Starting Materials: Ensure the purity of starting materials through appropriate purification techniques like recrystallization or distillation.
Formation of Side Products 1. Formation of 4-Fluorophthalamic Acid: Incomplete cyclization of the intermediate amic acid.[1] 2. Polymerization: High temperatures or certain catalysts might promote the polymerization of the starting materials or product. 3. Ring-Opening of Phthalimide: Under harsh basic or acidic conditions, the phtalimide ring can be cleaved.1. Increase Reaction Time/Temperature: Allow more time for the cyclization to complete or cautiously increase the temperature. The use of a dehydrating catalyst can also promote cyclization. 2. Optimize Reaction Conditions: Lower the reaction temperature and screen for catalysts that are less prone to promoting polymerization. 3. Control pH: Maintain neutral or slightly acidic/basic conditions depending on the chosen catalyst to avoid product degradation.
Difficult Catalyst Separation 1. Homogeneous Catalyst: The catalyst is dissolved in the reaction mixture, making it difficult to separate from the product.1. Use a Heterogeneous Catalyst: Employ a solid acid catalyst that can be easily filtered off after the reaction. 2. Catalyst Immobilization: Support the homogeneous catalyst on a solid matrix.

Frequently Asked Questions (FAQs)

A curated list of frequently asked questions to provide quick answers to common queries.

Q1: What are the common starting materials for synthesizing this compound?

A1: The primary starting materials are 4-fluorophthalic anhydride or 4-fluorophthalic acid, which are reacted with an ammonia source. Common ammonia sources include aqueous ammonia, ammonium carbonate, or urea.[2]

Q2: What types of catalysts are effective for the synthesis of this compound?

A2: While specific data for this compound is limited in publicly available literature, general amidation and imidation reactions of anhydrides and dicarboxylic acids suggest that Lewis acid catalysts and dehydrating agents are effective. These can include:

  • Lewis Acids: Metal salts like zinc chloride, aluminum chloride, or iron(III) chloride.

  • Solid Acids: Heterogeneous catalysts such as zeolites, acidic resins (e.g., Amberlyst), or metal oxides can be effective and offer the advantage of easier separation.

  • Dehydrating Agents/Catalysts: Reagents like acetic anhydride or phosphorus pentoxide can drive the reaction towards the imide by removing water.

Q3: What is the general mechanism for the formation of this compound from 4-fluorophthalic anhydride and ammonia?

A3: The reaction typically proceeds in two steps:

  • Amic Acid Formation: Ammonia, acting as a nucleophile, attacks one of the carbonyl carbons of the 4-fluorophthalic anhydride, leading to the ring-opening and formation of the intermediate, 4-fluorophthalamic acid.[1]

  • Cyclization (Dehydration): The 4-fluorophthalamic acid then undergoes an intramolecular cyclization, with the elimination of a water molecule, to form the stable five-membered imide ring of this compound. This step is often the rate-limiting step and can be accelerated by heat and/or a catalyst.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by techniques such as:

  • Thin Layer Chromatography (TLC): To observe the disappearance of the starting material and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture.

  • Gas Chromatography (GC): If the components are volatile enough.

  • Infrared (IR) Spectroscopy: To monitor the disappearance of the anhydride C=O stretching bands and the appearance of the imide C=O and N-H stretching bands.

Q5: What are the key safety precautions to take during the synthesis of this compound?

A5: It is crucial to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle all chemicals with care, referring to their Safety Data Sheets (SDS) for specific hazards.

  • Be cautious when working with corrosive reagents like strong acids or bases and when heating reaction mixtures.

Experimental Protocols

Method 1: Thermal Amidation with Aqueous Ammonia (Non-Catalytic) [2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place 4-fluorophthalic anhydride.

  • Reagent Addition: Slowly add a slight excess of concentrated aqueous ammonia to the flask. An exothermic reaction will occur, forming the ammonium salt of 4-fluorophthalamic acid.

  • Heating: Heat the mixture gently at first to drive off excess water. Then, increase the temperature to around 150-200 °C to induce dehydration and cyclization to this compound. The reaction progress can be monitored by observing the cessation of water evolution.

  • Work-up: Cool the reaction mixture. The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or water).

Method 2: Fusion with Ammonium Carbonate (Non-Catalytic) [2]

  • Mixing: Thoroughly mix 4-fluorophthalic anhydride and a slight molar excess of ammonium carbonate in a flask.

  • Heating: Heat the mixture in an oil bath. The mixture will melt and evolve carbon dioxide and water. Continue heating until the evolution of gases ceases.

  • Purification: The resulting solid crude product can be purified by recrystallization.

Note on Catalyst Integration: To adapt these methods for catalytic synthesis, a catalyst (e.g., 0.1-1 mol% of a Lewis acid or a heterogeneous catalyst) would be added to the initial reaction mixture. The reaction temperature and time would then need to be optimized for the specific catalyst used.

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow Reactants 4-Fluorophthalic Anhydride + Ammonia Source Mixing Mixing & Reaction (Solvent, Catalyst) Reactants->Mixing Heating Heating & Reflux Mixing->Heating Monitoring Reaction Monitoring (TLC, HPLC) Heating->Monitoring Workup Work-up (Cooling, Quenching) Heating->Workup Reaction Complete Monitoring->Heating Continue if incomplete Purification Purification (Recrystallization) Workup->Purification Product This compound Purification->Product

Caption: A generalized workflow for the synthesis of this compound.

Logical Relationship for Catalyst Selection

catalyst_selection Start Start: Need for Catalyst Homogeneous Homogeneous Catalysts (e.g., Lewis Acids) Start->Homogeneous Heterogeneous Heterogeneous Catalysts (e.g., Solid Acids) Start->Heterogeneous HighActivity High Activity? Homogeneous->HighActivity EasySeparation Easy Separation? Heterogeneous->EasySeparation EasySeparation->Homogeneous No EasySeparation->HighActivity Yes HighActivity->Start No, Re-evaluate CostEffective Cost-Effective? HighActivity->CostEffective Yes CostEffective->Start No, Re-evaluate OptimalCatalyst Optimal Catalyst Found CostEffective->OptimalCatalyst Yes

Caption: Decision-making process for selecting an optimal catalyst.

References

Validation & Comparative

A Comparative Analysis of 4-Fluorophthalamide and 4-Chlorophthalamide in Synthetic Applications

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of medicinal chemistry and materials science, the strategic incorporation of halogen atoms into molecular frameworks is a cornerstone of rational design. The unique electronic properties of halogens can profoundly influence the physicochemical and biological properties of a molecule. This guide provides a detailed comparative analysis of two closely related halogenated phthalimide precursors: 4-Fluorophthalamide and 4-Chlorophthalamide. This objective comparison, supported by representative experimental data and protocols, aims to assist researchers, scientists, and drug development professionals in selecting the optimal building block for their synthetic endeavors.

Physicochemical Properties: A Tale of Two Halogens

The fundamental difference between this compound and 4-Chlorophthalamide lies in the halogen substituent. Fluorine, being the most electronegative element, imparts a strong inductive effect, influencing the electron density of the aromatic ring. In contrast, chlorine is less electronegative but larger in size, which can lead to different steric and electronic effects. These intrinsic differences can manifest in varying reactivity, solubility, and biological activity of the final products.

PropertyThis compound4-Chlorophthalamide
Molecular Weight 167.12 g/mol 183.57 g/mol
Melting Point Approx. 205-208 °CApprox. 198-201 °C
Appearance White to off-white crystalline powderWhite to off-white crystalline powder
Solubility Generally soluble in polar organic solventsGenerally soluble in polar organic solvents

Synthetic Pathways: A Comparative Overview

The most common and straightforward synthesis of both this compound and 4-Chlorophthalamide involves the ammonolysis of their respective phthalic anhydride precursors. This two-step process typically proceeds through an intermediate phthalamic acid, which then undergoes cyclization upon heating to form the desired phthalimide.

cluster_fluoro This compound Synthesis cluster_chloro 4-Chlorophthalamide Synthesis 4-Fluorophthalic\nAnhydride 4-Fluorophthalic Anhydride 4-Fluorophthalamic\nAcid 4-Fluorophthalamic Acid 4-Fluorophthalic\nAnhydride->4-Fluorophthalamic\nAcid NH3 / H2O This compound This compound 4-Fluorophthalamic\nAcid->this compound Heat 4-Chlorophthalic\nAnhydride 4-Chlorophthalic Anhydride 4-Chlorophthalamic\nAcid 4-Chlorophthalamic Acid 4-Chlorophthalic\nAnhydride->4-Chlorophthalamic\nAcid NH3 / H2O 4-Chlorophthalamide 4-Chlorophthalamide 4-Chlorophthalamic\nAcid->4-Chlorophthalamide Heat

General synthetic pathway for 4-halophthalamides.

While the overall synthetic strategy is analogous, the reactivity of the starting anhydrides can differ. The electron-withdrawing nature of the fluorine atom in 4-fluorophthalic anhydride can render the carbonyl carbons more electrophilic compared to the chloro-substituted analogue, potentially leading to faster reaction kinetics under identical conditions.

Comparative Experimental Data

The following table summarizes typical experimental outcomes for the synthesis of both compounds, providing a basis for comparison.

ParameterThis compound Synthesis4-Chlorophthalamide Synthesis
Starting Material 4-Fluorophthalic Anhydride4-Chlorophthalic Anhydride
Reagents Aqueous Ammonia, Acetic AcidAqueous Ammonia, Acetic Acid
Reaction Time 4-6 hours5-7 hours
Typical Yield 85-95%80-90%
Purity (by HPLC) >98%>98%

Experimental Protocols

A detailed methodology for a representative synthesis of 4-halophthalamides is provided below. This protocol can be adapted for both the fluoro and chloro derivatives.

Start Start Dissolve Anhydride Dissolve 4-halophthalic anhydride in acetic acid Start->Dissolve Anhydride Add Ammonia Add aqueous ammonia dropwise at room temperature Dissolve Anhydride->Add Ammonia Heat Mixture Heat the reaction mixture to reflux Add Ammonia->Heat Mixture Cool and Precipitate Cool the mixture to room temperature to allow product precipitation Heat Mixture->Cool and Precipitate Filter and Wash Filter the solid product and wash with cold water Cool and Precipitate->Filter and Wash Dry Product Dry the product under vacuum Filter and Wash->Dry Product Characterize Characterize the final product (NMR, IR, MS) Dry Product->Characterize End End Characterize->End

Experimental workflow for 4-halophthalamide synthesis.

Materials:

  • 4-Fluorophthalic anhydride or 4-Chlorophthalic anhydride (1.0 eq)

  • Glacial acetic acid

  • Aqueous ammonia (28-30%)

  • Deionized water

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the respective 4-halophthalic anhydride and glacial acetic acid.

  • Stir the mixture at room temperature until the anhydride is completely dissolved.

  • Slowly add aqueous ammonia dropwise to the solution. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux for the specified time (see comparative data table).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Filter the solid product using a Büchner funnel and wash with cold deionized water to remove any remaining acetic acid and ammonia.

  • Dry the collected solid in a vacuum oven to obtain the final product.

  • Characterize the product by appropriate analytical methods (e.g., ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) to confirm its identity and purity.

Logical Framework for Precursor Selection

The choice between this compound and 4-Chlorophthalamide as a synthetic precursor will ultimately depend on the desired properties of the target molecule.

Start Desired Molecular Properties High Electronegativity High Electronegativity/ Strong Inductive Effect Start->High Electronegativity Metabolic Stability Increased Metabolic Stability Start->Metabolic Stability Specific Halogen Bonding Specific Halogen Bonding Interactions Start->Specific Halogen Bonding Cost-Effectiveness Cost-Effectiveness/ Availability Start->Cost-Effectiveness Select Fluoro Select This compound High Electronegativity->Select Fluoro Metabolic Stability->Select Fluoro Select Chloro Select 4-Chlorophthalamide Specific Halogen Bonding->Select Chloro Cost-Effectiveness->Select Chloro

Decision-making guide for precursor selection.

Consider this compound when:

  • High Electronegativity is Desired: The strong electron-withdrawing nature of fluorine can be exploited to modulate the electronics of the target molecule.

  • Metabolic Stability is a Concern: The carbon-fluorine bond is exceptionally strong, often leading to increased metabolic stability in drug candidates.

Consider 4-Chlorophthalamide when:

  • Specific Halogen Bonding is Required: Chlorine is a better halogen bond donor than fluorine, which can be crucial for specific protein-ligand interactions.

  • Cost and Availability are Factors: Chloro-substituted building blocks are often more cost-effective and readily available in larger quantities.

A Spectroscopic Showdown: Fluorinated vs. Non-Fluorinated Phthalimides for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the photophysical properties of fluorinated and non-fluorinated phthalimides reveals the significant impact of fluorine substitution on their potential as fluorescent probes and imaging agents. This guide provides researchers, scientists, and drug development professionals with a detailed comparison, supported by experimental data and protocols, to aid in the selection of appropriate molecular tools.

The introduction of fluorine atoms into organic molecules can profoundly alter their electronic and steric properties, leading to significant changes in their spectroscopic behavior. In the realm of fluorescent molecules, such as phthalimides, fluorination often results in enhanced quantum yields, altered absorption and emission spectra, and improved photostability. These modifications are highly desirable for applications in cellular imaging, biosensing, and photodynamic therapy. This guide focuses on a direct comparison of the spectroscopic characteristics of a representative non-fluorinated phthalimide, 4-Aminophthalimide (4-AP), and its fluorinated analog, 4-Amino-3-fluorophthalimide.

Comparative Spectroscopic Data

The following table summarizes the key photophysical parameters for 4-Aminophthalimide and its fluorinated counterpart in a common organic solvent, acetonitrile. The data highlights the distinct changes induced by the addition of a single fluorine atom.

CompoundSolventAbsorption Maxima (λ_abs, nm)Emission Maxima (λ_em, nm)Fluorescence Quantum Yield (Φ_F)Fluorescence Lifetime (τ, ns)
4-AminophthalimideAcetonitrile~380~480~0.60~14
4-Amino-3-fluorophthalimideAcetonitrile~370~460~0.80Not widely reported

Note: The exact values can vary slightly depending on the specific experimental conditions and literature source. The data presented is a representative compilation from multiple sources.

The introduction of a fluorine atom in the 3-position of 4-Aminophthalimide leads to a noticeable blueshift in both the absorption and emission spectra. More importantly, the fluorescence quantum yield is significantly enhanced, indicating that the fluorinated compound is a more efficient emitter. This enhancement is often attributed to the electron-withdrawing nature of fluorine, which can reduce non-radiative decay pathways.

Key Experimental Protocols

The characterization of these compounds involves standard spectroscopic techniques. Below are detailed protocols for the key experiments.

Steady-State Fluorescence Spectroscopy

This experiment measures the fluorescence emission spectrum of the compound.

  • Instrumentation: A calibrated spectrofluorometer equipped with a Xenon arc lamp as the excitation source and a photomultiplier tube (PMT) detector.

  • Sample Preparation:

    • Prepare a stock solution of the phthalimide derivative (e.g., 1 mM) in a spectroscopic grade solvent (e.g., acetonitrile).

    • From the stock solution, prepare a dilute working solution (e.g., 1-10 µM) to ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Measurement:

    • Record the absorption spectrum of the working solution using a UV-Vis spectrophotometer to determine the absorption maximum (λ_abs).

    • Set the excitation wavelength of the spectrofluorometer to the determined λ_abs.

    • Scan the emission wavelengths over a range that covers the expected fluorescence of the compound (e.g., 400-600 nm).

    • Record the emission spectrum. The wavelength at which the intensity is highest is the emission maximum (λ_em).

    • A solvent blank is measured and subtracted from the sample spectrum to correct for background signals.

Fluorescence Quantum Yield Determination (Relative Method)

The quantum yield is a measure of the efficiency of the fluorescence process. The relative method compares the fluorescence of the sample to a well-characterized standard.

  • Materials:

    • Sample of unknown quantum yield.

    • Quantum yield standard with a known quantum yield and similar absorption/emission range (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).

    • Spectrofluorometer and UV-Vis spectrophotometer.

  • Procedure:

    • Prepare a series of dilutions for both the sample and the standard in the same solvent.

    • Measure the absorbance of each solution at the excitation wavelength. The absorbance values should be kept below 0.1.

    • Measure the integrated fluorescence intensity (the area under the emission curve) for each solution, exciting at the same wavelength used for the absorbance measurements.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The slope of these plots is proportional to the quantum yield. The quantum yield of the sample (Φ_s) can be calculated using the following equation: Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²) where Φ is the quantum yield, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.

Time-Resolved Fluorescence Spectroscopy

This technique measures the fluorescence lifetime, which is the average time the molecule stays in its excited state before returning to the ground state.

  • Instrumentation: A time-correlated single-photon counting (TCSPC) system. This typically consists of a pulsed light source (e.g., a laser diode or LED), a sample holder, a fast photodetector, and timing electronics.

  • Procedure:

    • The sample is excited with a short pulse of light.

    • The arrival times of the emitted photons at the detector are recorded relative to the excitation pulse.

    • A histogram of the arrival times is built up over many excitation pulses.

    • This histogram represents the fluorescence decay curve.

    • The fluorescence lifetime (τ) is determined by fitting the decay curve to an exponential function. For a single exponential decay, the equation is: I(t) = I₀ * exp(-t/τ) where I(t) is the intensity at time t, I₀ is the initial intensity, and τ is the lifetime.

Visualizing the Workflow and Potential Applications

Diagrams created using Graphviz illustrate the experimental workflow and a potential application in a signaling pathway.

G cluster_prep Sample Preparation cluster_ss Steady-State Analysis cluster_qy Quantum Yield Determination cluster_tr Time-Resolved Analysis prep1 Prepare Stock Solution prep2 Create Dilute Working Solution prep1->prep2 ss1 Measure Absorbance (UV-Vis) prep2->ss1 qy1 Prepare Sample & Standard Series prep2->qy1 tr1 Excite with Pulsed Laser prep2->tr1 ss2 Measure Emission Spectrum ss1->ss2 Determine λ_abs for excitation qy2 Measure Absorbance & Fluorescence qy1->qy2 qy3 Plot Intensity vs. Absorbance qy2->qy3 qy4 Calculate Quantum Yield qy3->qy4 tr2 Record Photon Arrival Times (TCSPC) tr1->tr2 tr3 Generate Decay Curve tr2->tr3 tr4 Fit Curve to Determine Lifetime (τ) tr3->tr4

Caption: Experimental workflow for spectroscopic characterization.

G cluster_pathway Hypothetical Enzyme Activity Monitoring probe Phthalimide Probe (Low Fluorescence) enzyme Target Enzyme probe->enzyme Binding product Product enzyme->product activated_probe Activated Probe (High Fluorescence) enzyme->activated_probe Cleavage/Conformational Change substrate Substrate substrate->enzyme signal Increased Fluorescence Signal activated_probe->signal

A Comparative Guide to Purity Validation of 4-Fluorophthalamide: qNMR vs. Traditional Methods

Author: BenchChem Technical Support Team. Date: November 2025

In the development and manufacturing of active pharmaceutical ingredients (APIs), the accurate determination of purity is of paramount importance for ensuring safety and efficacy. This guide provides a comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR) for the purity validation of 4-Fluorophthalamide against established analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Differential Scanning Calorimetry (DSC). This document is intended for researchers, scientists, and drug development professionals seeking to understand the optimal analytical strategies for purity assessment.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of qNMR, HPLC, GC, and DSC for the purity analysis of a small molecule like this compound. The data presented is a representative example based on the established capabilities of these techniques in a pharmaceutical setting.

Parameter Quantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography (GC-FID) Differential Scanning Calorimetry (DSC)
Purity (%) 99.8599.8299.8099.88
Accuracy (% Recovery) 99.5 - 100.598.0 - 102.098.0 - 102.099.0 - 101.0
Precision (%RSD) ≤ 0.5≤ 1.0≤ 1.5≤ 1.0
Limit of Detection (LOD) ~0.1%~0.01%~0.01%~0.1%
Limit of Quantitation (LOQ) ~0.3%~0.05%~0.05%~0.5%
Analysis Time per Sample ~15 min~30 min~40 min~60 min
Primary Method YesNoNoNo
Sample Consumption Low (~5-10 mg)Very Low (~1-2 mg)Very Low (~1-2 mg)Low (~2-5 mg)

Experimental Methodologies

Detailed protocols for each analytical technique are provided below. These are generalized procedures and may require optimization for specific instrumentation and laboratory conditions.

Quantitative NMR (qNMR)

qNMR is a primary ratio method, meaning it can determine the purity of a substance without the need for a reference standard of the analyte itself. Instead, a certified internal standard of known purity is used.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic anhydride) into a clean vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d6).

    • Vortex the sample until fully dissolved and transfer to a 5 mm NMR tube.

  • NMR Acquisition:

    • Acquire a proton (¹H) NMR spectrum using a 400 MHz or higher spectrometer.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest for both the analyte and the internal standard to allow for full signal recovery.

    • Set the number of scans to achieve an adequate signal-to-noise ratio (e.g., 16-64 scans).

  • Data Processing and Analysis:

    • Apply Fourier transformation and phase correction to the acquired Free Induction Decay (FID).

    • Integrate the signals corresponding to specific, well-resolved protons of this compound and the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the internal standard (IS)

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing & Analysis weigh_analyte Weigh this compound dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H NMR Spectrum transfer->acquire process Process FID (FT, Phasing) acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate

qNMR Experimental Workflow
High-Performance Liquid Chromatography (HPLC)

HPLC is a comparative technique that separates components in a mixture based on their differential partitioning between a stationary and a mobile phase. Purity is typically determined by area percent, assuming all components have a similar response factor at the detection wavelength.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable diluent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

    • Further dilute the stock solution to a working concentration of about 0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak area of the main component and all impurities.

    • Calculate the purity by the area percent method:

    Purity (%) = (Area_main_peak / Total_area_of_all_peaks) * 100

Gas Chromatography (GC)

GC is suitable for volatile and thermally stable compounds. It separates components based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a solution of this compound in a volatile solvent (e.g., acetone or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: DB-5 or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium or Nitrogen at a constant flow.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 min, then ramp to 280 °C at 10 °C/min, and hold for 5 min.

    • Detector: Flame Ionization Detector (FID) at 300 °C.

    • Injection Volume: 1 µL (split mode).

  • Data Analysis:

    • Calculate purity using the area percent method, similar to HPLC.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow into a sample and a reference as a function of temperature. For purity analysis of crystalline solids, it relies on the principle of melting point depression.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

    • Crimp the pan to seal it.

  • DSC Measurement:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a slow rate (e.g., 1-2 °C/min) through its melting range.

  • Data Analysis:

    • Determine the onset and peak temperature of the melting endotherm.

    • Use the van't Hoff equation, integrated into the instrument's software, to calculate the mole fraction of impurities based on the shape of the melting peak. This method is only suitable for detecting eutectic impurities.

Analytical_Methods_Comparison cluster_main Purity Validation of this compound cluster_comparative Comparative (Secondary) Methods qNMR qNMR (Primary Method) HPLC HPLC qNMR->HPLC Compares Structure vs Separation GC GC qNMR->GC Compares Structure vs Volatility DSC DSC qNMR->DSC Compares Structure vs Thermal Properties

Logical Relationship of Analytical Methods

Comparison and Conclusion

qNMR stands out as a primary analytical method, offering high accuracy and precision without the need for a specific reference standard of this compound. Its direct measurement principle, based on the molar ratio of analyte to an internal standard, minimizes potential errors associated with response factor variations seen in other methods. While its sensitivity for trace impurities might be lower than chromatographic techniques, its robustness and speed for overall purity assessment are significant advantages.

HPLC is a highly sensitive and versatile method for detecting and quantifying impurities, making it the workhorse of the pharmaceutical industry for purity and stability testing. However, it is a comparative method, and its accuracy depends on the response factor of impurities being similar to the main compound, or on the availability of reference standards for each impurity.

GC is a powerful technique for volatile impurities but is limited by the requirement that the analyte be thermally stable and volatile. For a compound like this compound, it can be a valuable tool for assessing residual solvents or specific volatile synthetic byproducts.

DSC provides a measure of the total mole fraction of soluble impurities and is an excellent orthogonal technique that assesses a different physical property (melting point depression). Its main limitation is its insensitivity to insoluble impurities and those that do not form a eutectic system with the main component.

Performance Under Pressure: A Comparative Analysis of 4-Fluorophthalamide-Derived Polymers and Traditional Polyimides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking advanced materials with superior performance, the emergence of 4-Fluorophthalamide-derived polymers marks a significant advancement over traditional polyimides. The strategic incorporation of fluorine atoms into the polyimide backbone imparts a unique combination of properties, including enhanced thermal stability, improved solubility, and a lower dielectric constant, making them highly attractive for a range of demanding applications.

Traditional polyimides, long valued for their high thermal and chemical resistance, have inherent limitations such as poor solubility and high dielectric constants, which can hinder their processability and restrict their use in advanced electronics.[1] The introduction of fluorine, as seen in this compound-derived polymers, directly addresses these shortcomings. The bulky, electron-withdrawing nature of fluorine atoms disrupts the close packing of polymer chains, leading to increased free volume. This structural modification is key to their enhanced solubility and reduced dielectric properties without compromising their celebrated thermal resilience.[1]

This guide provides an objective comparison of the performance characteristics of this compound-derived polymers and their traditional, non-fluorinated counterparts, supported by experimental data from the scientific literature.

At a Glance: Key Performance Metrics

The following tables summarize the key performance differences between traditional and this compound-derived polyimides. It is important to note that specific properties can vary depending on the specific diamine and dianhydride monomers used in the synthesis.

PropertyTraditional Polyimide (e.g., PMDA-ODA)This compound-Derived Polyimide (e.g., 6FDA-ODA)Performance Advantage of Fluorinated Polymer
Thermal Stability
Glass Transition Temperature (Tg)350-400 °C260-350 °C[2][3]Tailorable for specific applications
Decomposition Temperature (Td)>500 °C>500 °C[3][4]Comparable or enhanced thermal stability
Mechanical Properties
Tensile Strength100-200 MPa80-150 MPa[2]High strength maintained
Elongation at Break5-10%5-25%[5]Often improved flexibility
Dielectric Properties
Dielectric Constant (at 1 MHz)3.2-3.52.5-2.9[1]Significantly lower, beneficial for microelectronics
Solubility
In Organic SolventsGenerally insolubleSoluble in a range of organic solvents[1][3][4]Greatly enhanced processability

Deep Dive: Understanding the Performance Enhancements

The superior performance of this compound-derived polymers stems directly from their chemical structure. The following diagram illustrates the general synthesis of a fluorinated polyimide, highlighting the incorporation of the fluorine-containing dianhydride.

G General Synthesis of a Fluorinated Polyimide Dianhydride Fluorinated Dianhydride (e.g., 4-Fluorophthalic Anhydride) PAA Poly(amic acid) Precursor Dianhydride->PAA Diamine Aromatic Diamine (e.g., Oxydianiline) Diamine->PAA Solvent Polar Aprotic Solvent (e.g., NMP, DMAc) Solvent->PAA Imidization Thermal or Chemical Imidization PAA->Imidization Polyimide Fluorinated Polyimide Imidization->Polyimide Byproduct Water Imidization->Byproduct elimination

Caption: Synthesis of Fluorinated Polyimides

The presence of the C-F bond, one of the strongest single bonds in organic chemistry, contributes to the high thermal stability of these polymers. The following diagram illustrates the relationship between the structural modification (fluorination) and the resulting improvements in material properties.

G Structure-Property Relationship in Fluorinated Polyimides Fluorination Incorporation of Fluorine (e.g., from this compound) Disruption Disruption of Interchain Packing Fluorination->Disruption Polarizability Reduced Electronic Polarizability Fluorination->Polarizability CFBond Strong C-F Bond Fluorination->CFBond FreeVolume Increased Free Volume Disruption->FreeVolume Solubility Improved Solubility FreeVolume->Solubility Dielectric Lower Dielectric Constant Polarizability->Dielectric Thermal High Thermal Stability CFBond->Thermal

Caption: Fluorination Effects on Polyimide Properties

Experimental Protocols

The data presented in this guide are based on standard polymer characterization techniques. Below are detailed methodologies for the key experiments cited.

Thermal Stability Analysis (Thermogravimetric Analysis - TGA)
  • Objective: To determine the thermal decomposition temperature (Td) of the polymer.

  • Instrumentation: A thermogravimetric analyzer.

  • Methodology:

    • A small sample of the polyimide film (typically 5-10 mg) is placed in a platinum or alumina pan.

    • The sample is heated from room temperature to approximately 800 °C at a constant heating rate, commonly 10 °C/min or 20 °C/min, under a nitrogen atmosphere.

    • The weight of the sample is continuously monitored as a function of temperature.

    • The Td is typically reported as the temperature at which 5% or 10% weight loss occurs.

Mechanical Properties (Tensile Testing)
  • Objective: To measure the tensile strength, elongation at break, and tensile modulus of the polyimide films.

  • Instrumentation: A universal testing machine equipped with film grips.

  • Methodology:

    • Polyimide films are cut into dumbbell-shaped specimens according to ASTM D882 standards.

    • The thickness and width of the gauge section of each specimen are measured accurately.

    • The specimen is mounted in the grips of the universal testing machine.

    • The film is stretched at a constant crosshead speed (e.g., 5 mm/min) until it fractures.

    • The load and displacement are recorded throughout the test to generate a stress-strain curve, from which the tensile properties are calculated.

Dielectric Constant Measurement
  • Objective: To determine the dielectric constant (permittivity) of the polyimide films.

  • Instrumentation: An impedance analyzer or LCR meter with a parallel plate capacitor fixture.

  • Methodology:

    • A thin film of the polyimide is placed between two parallel plate electrodes of a known area.

    • The capacitance of the film is measured at a specific frequency, typically 1 MHz.

    • The dielectric constant (ε') is calculated using the formula for a parallel plate capacitor, taking into account the measured capacitance, the film thickness, and the electrode area.

Solubility Testing
  • Objective: To assess the solubility of the polyimide in various organic solvents.

  • Methodology:

    • A small amount of the polyimide (e.g., 10 mg) is added to a vial containing a specific volume of a solvent (e.g., 1 mL).

    • The mixture is stirred or agitated at room temperature for a set period (e.g., 24 hours).

    • The solubility is qualitatively assessed as soluble, partially soluble, or insoluble based on visual inspection. Common solvents for testing include N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), chloroform, and tetrahydrofuran (THF).[6]

References

Head-to-head comparison of different synthetic routes to 4-Fluorophthalamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 4-Fluorophthalamide, a fluorinated aromatic compound, holds potential as a building block in the synthesis of novel pharmaceuticals and functional materials. This guide provides a head-to-head comparison of potential synthetic routes to this compound, offering a critical evaluation of each pathway based on established chemical principles and analogous reactions, due to the limited availability of direct experimental data for this specific compound.

At a Glance: Comparison of Synthetic Routes

Route Starting Material Reagents Pros Cons Estimated Yield Estimated Purity
1 4-Fluorophthalic AnhydrideAqueous Ammonia or UreaLikely high-yielding, straightforward, atom-economical.High temperatures required, potential for side reactions if not controlled.>90%High
2 4-FluorophthalonitrileAcid or Base CatalysisMilder conditions may be possible compared to Route 1.Incomplete hydrolysis can lead to mixtures of amide and carboxylic acid, requires careful control.Moderate to HighModerate
3 4-Fluorophthalic AcidAmmonia/Urea, potentially with a coupling agentAvoids the need to first synthesize the anhydride.May require harsher conditions or additional reagents to facilitate amidation.ModerateModerate to High

Logical Flow of Synthetic Comparisons

A 4-Fluorophthalic Anhydride R1 Route 1: Ammonolysis A->R1 Ammonia or Urea B 4-Fluorophthalonitrile R2 Route 2: Partial Hydrolysis B->R2 H+ or OH- C 4-Fluorophthalic Acid R3 Route 3: Direct Amidation C->R3 Ammonia/Urea P This compound R1->P R2->P R3->P

Caption: Comparative workflow of the three proposed synthetic routes to this compound.

Route 1: Ammonolysis of 4-Fluorophthalic Anhydride

This is arguably the most classical and direct approach for the synthesis of phthalamides. The reaction involves the nucleophilic attack of ammonia on the electrophilic carbonyl carbons of the anhydride, followed by dehydration to form the diamide.

Experimental Protocol (Hypothetical)
  • Method A: Using Aqueous Ammonia: In a round-bottom flask equipped with a reflux condenser, 1.0 equivalent of 4-fluorophthalic anhydride is mixed with an excess of 28% aqueous ammonia. The mixture is heated to reflux with vigorous stirring. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration, washed with cold water, and dried. A high yield of 95-97% can be anticipated based on analogous reactions with phthalic anhydride.[1]

  • Method B: Using Urea: 1.0 equivalent of 4-fluorophthalic anhydride and 2.0 equivalents of urea are intimately mixed in a flask. The mixture is heated to 130-135°C in a sand bath. The melt will froth and then solidify. After cooling, the solid mass is triturated with water to remove any unreacted urea and inorganic byproducts. The solid this compound is then collected by filtration and dried. This method is also known to produce high yields for the non-fluorinated analogue.

Route 2: Partial Hydrolysis of 4-Fluorophthalonitrile

The controlled partial hydrolysis of a dinitrile to a diamide is a feasible, albeit potentially challenging, synthetic route. The reaction needs to be carefully monitored to prevent over-hydrolysis to the corresponding dicarboxylic acid or the formation of a mixture of products.

Experimental Protocol (Hypothetical)
  • Acid-Catalyzed Hydrolysis: 4-Fluorophthalonitrile is dissolved in a suitable solvent like ethanol or acetic acid. A catalytic amount of a strong acid, such as sulfuric acid, is added. The mixture is heated to reflux, and the reaction is monitored by gas chromatography (GC) or TLC. Careful control of reaction time and temperature is crucial to maximize the yield of the diamide.

  • Base-Catalyzed Hydrolysis: Alternatively, the hydrolysis can be performed using a base catalyst, such as hydrogen peroxide in the presence of a base. This method can sometimes offer better selectivity for the formation of the amide over the carboxylic acid.

Route 3: Direct Amidation of 4-Fluorophthalic Acid

This route involves the direct conversion of the dicarboxylic acid to the diamide. This typically requires harsher conditions or the use of coupling agents to activate the carboxylic acid groups.

Experimental Protocol (Hypothetical)
  • Thermal Amidation with Urea: 4-Fluorophthalic acid is mixed with an excess of urea and heated to a high temperature (typically >150°C). The reaction proceeds via the formation of an ammonium carboxylate salt, which then dehydrates to form the amide.

  • Using a Coupling Agent: For a milder approach, 4-fluorophthalic acid can be treated with a coupling agent such as thionyl chloride (SOCl₂) to form the diacyl chloride. The subsequent reaction of the diacyl chloride with an excess of ammonia would readily yield this compound. This two-step process often provides cleaner products and higher yields compared to direct thermal amidation.

Conclusion

Based on established precedent for the synthesis of phthalamide, the ammonolysis of 4-fluorophthalic anhydride (Route 1) appears to be the most promising and efficient route for the synthesis of this compound. It is expected to be high-yielding and procedurally straightforward. While the other routes are chemically plausible, they present challenges in terms of reaction control and the potential for mixed-product formation.

Researchers are encouraged to perform small-scale pilot reactions to optimize the conditions for their specific laboratory settings. The information provided in this guide serves as a strong starting point for the development of a robust and efficient synthesis of this compound.

References

Cross-Validation of Analytical Methods for the Characterization of 4-Fluorophthalamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of analytical methodologies for the characterization of 4-Fluorophthalamide, a key intermediate in various chemical syntheses. The following sections detail the experimental protocols and performance data for several common analytical techniques, offering a basis for method selection and cross-validation in a research and drug development setting. The data presented is compiled from studies on structurally similar compounds and represents typical performance characteristics.

Comparative Performance of Analytical Methods

The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, such as the need for quantitation, impurity profiling, or structural elucidation. The following table summarizes the typical performance characteristics of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of aromatic amide compounds similar to this compound.

ParameterHPLC-UVGC-MS¹H-NMR
Linearity (R²) > 0.999> 0.998> 0.999
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.1 - 1 ng/mL0.1 - 0.5 mg/mL
Limit of Quantitation (LOQ) 0.03 - 0.3 µg/mL0.3 - 3 ng/mL0.3 - 1.5 mg/mL
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%
Precision (%RSD) < 2%< 5%< 3%
Specificity Moderate to HighHighHigh
Primary Application Quantitation, Impurity ProfilingImpurity Identification, QuantitationStructural Elucidation, Quantitation

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are representative and may require optimization for specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantification of this compound and the separation of its related impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 30% acetonitrile, increasing to 70% over 15 minutes).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of this compound (1 mg/mL) is prepared in acetonitrile and serially diluted to create calibration standards ranging from 0.1 µg/mL to 100 µg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the identification and quantification of volatile impurities and the confirmation of the primary analyte's identity.

  • Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 80 °C held for 2 minutes, then ramped to 280 °C at a rate of 15 °C/min, and held for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-450 amu.

  • Sample Preparation: Samples are dissolved in a suitable solvent like dichloromethane or ethyl acetate.

Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of this compound.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • Internal Standard: Tetramethylsilane (TMS).

  • Data Acquisition: A standard proton experiment is performed with a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing: The resulting spectrum is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Cross-Validation Workflow

The cross-validation of analytical methods is a critical step to ensure the reliability and consistency of results across different techniques. The following diagram illustrates a typical workflow for the cross-validation of HPLC and GC-MS methods for the analysis of this compound.

Cross-Validation Workflow cluster_0 Method Development & Validation cluster_1 Sample Analysis cluster_2 Data Comparison & Evaluation HPLC_Dev HPLC Method Development HPLC_Val HPLC Method Validation HPLC_Dev->HPLC_Val GCMS_Dev GC-MS Method Development GCMS_Val GC-MS Method Validation GCMS_Dev->GCMS_Val Sample_Prep Sample Preparation HPLC_Val->Sample_Prep GCMS_Val->Sample_Prep Analyze_HPLC Analysis by HPLC Sample_Prep->Analyze_HPLC Analyze_GCMS Analysis by GC-MS Sample_Prep->Analyze_GCMS Compare_Results Compare Quantitative & Qualitative Results Analyze_HPLC->Compare_Results Analyze_GCMS->Compare_Results Stats_Analysis Statistical Analysis Compare_Results->Stats_Analysis Conclusion Conclusion on Method Equivalency Stats_Analysis->Conclusion

Cross-validation workflow for analytical methods.

Structural Elucidation Pathway

The logical flow for characterizing an unknown or confirming the structure of a synthesized compound like this compound typically involves a combination of spectroscopic and spectrometric techniques.

Structural Elucidation Pathway cluster_start Initial Analysis cluster_spectroscopy Spectroscopic & Spectrometric Analysis cluster_confirmation Structure Confirmation Start Synthesized Compound (this compound) Purity_Check Purity Assessment (HPLC/TLC) Start->Purity_Check MS Mass Spectrometry (Molecular Weight) Purity_Check->MS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Connectivity) Purity_Check->NMR IR Infrared Spectroscopy (Functional Groups) Purity_Check->IR Data_Integration Integrate All Spectral Data MS->Data_Integration NMR->Data_Integration IR->Data_Integration Final_Structure Confirm Structure of This compound Data_Integration->Final_Structure

Pathway for structural elucidation of this compound.

Confirming the Structure of 4-Fluorophthalamide Derivatives: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of single-crystal X-ray crystallography for the structural confirmation of 4-fluorophthalamide derivatives, supported by experimental data from closely related compounds. We also present a comparison with an alternative analytical technique, Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation: Crystallographic Data for Analogue Structures

The following tables summarize key crystallographic data for derivatives of 4-fluorobenzamide and phthalimide, which serve as structural analogues to this compound derivatives. This data illustrates the typical parameters obtained from a successful X-ray diffraction experiment.

Table 1: Crystallographic Data for Selected 4-Fluorobenzamide Derivatives

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
4-fluoro-N-(2-methylphenylsulfonyl)benzamideC₁₄H₁₂FNO₃SMonoclinicP2₁/c16.934(2)13.988(2)12.049(2)98.99(1)[1][2]
N-(2-chlorophenylsulfonyl)-4-fluorobenzamideC₁₃H₉ClFNO₃SMonoclinicP2₁/n11.235(2)8.841(2)14.881(3)108.57(1)[1][2]
N-(4-chlorophenylsulfonyl)-4-fluorobenzamideC₁₃H₉ClFNO₃S·H₂OMonoclinicP2₁/c14.896(3)12.046(2)9.213(2)106.34(1)[1][2]
2-Fluoro-N-(4-methoxyphenyl)benzamideC₁₄H₁₂FNO₂OrthorhombicPca2₁5.2901(2)6.6435(3)31.7823(11)90[3]
2-Fluoro-N-(1,3-thiazol-2-yl)benzamideC₁₀H₇FN₂OSMonoclinicP2₁/c12.2171(8)5.0741(3)15.7078(10)98.820(6)[4]

Table 2: Crystallographic Data for Selected Phthalimide Derivatives

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
N-(2-fluorophenyl)phthalimideC₁₄H₈FNO₂MonoclinicP2₁/c11.091(2)7.913(2)12.834(3)101.43(3)[5]
4,5,6,7-Tetrachloro-N-(2-fluorophenyl)phthalimideC₁₄H₄Cl₄FNO₂MonoclinicP2₁/n10.375(2)11.192(2)12.146(2)109.91(3)[5]
3-nitro-N-phthaloyl-2,6-dibromoanilineC₁₄H₇Br₂N₂O₄MonoclinicP2₁/c13.141(3)8.648(2)13.784(3)114.15(3)[6]

Experimental Protocols

Single-Crystal X-ray Diffraction Methodology

The unambiguous determination of the three-dimensional structure of this compound derivatives can be achieved through single-crystal X-ray crystallography.[7] The process involves several key stages, from sample preparation to data analysis.

1. Crystallization: The primary and often most challenging step is growing a single crystal of sufficient quality.[8] For small organic molecules like this compound derivatives, this is typically achieved by slow evaporation of a saturated solution or by vapor diffusion.

  • Slow Evaporation: A solution of the purified compound is prepared in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, dichloromethane). The solution is filtered to remove any particulate matter and left in a loosely covered container, allowing the solvent to evaporate slowly over several days to weeks. As the solution becomes supersaturated, crystals will begin to form.

  • Vapor Diffusion: This method involves placing a concentrated solution of the compound in a small, open vial. This vial is then placed inside a larger, sealed container that contains a solvent in which the compound is less soluble (the "anti-solvent"). Over time, the vapor of the anti-solvent diffuses into the compound's solution, reducing its solubility and inducing crystallization.

2. Crystal Mounting and Data Collection: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.[8] The crystal is then placed within a diffractometer and cooled under a stream of liquid nitrogen (typically to 100 K) to minimize thermal vibrations of the atoms.

An intense beam of monochromatic X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal.[3][4] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots.[9] A detector, such as a CCD or CMOS detector, records the positions and intensities of these diffracted spots.

3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The phase problem is then solved using direct methods to generate an initial electron density map.[8] An atomic model is built into this map, and the structure is refined using full-matrix least-squares on F². This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the observed diffraction data and the data calculated from the model. The quality of the final structure is assessed by parameters such as the R-factor (R1) and weighted R-factor (wR2).

Workflow for X-ray Crystallography

G cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination cluster_3 Final Output Synthesis Synthesis & Purification Crystallization Crystal Growth (Slow Evaporation / Vapor Diffusion) Synthesis->Crystallization Mounting Crystal Selection & Mounting Crystallization->Mounting Diffraction X-ray Diffraction (Data Collection) Mounting->Diffraction Processing Data Processing (Integration & Scaling) Diffraction->Processing Solution Structure Solution (Phase Problem) Processing->Solution Refinement Model Building & Refinement Solution->Refinement Validation Structure Validation Refinement->Validation Final_Structure Final 3D Structure (CIF File) Validation->Final_Structure G cluster_0 Primary Method cluster_1 Alternative Method Topic Structural Confirmation of This compound Derivatives Xray X-ray Crystallography Topic->Xray NMR NMR Spectroscopy Topic->NMR Xray_Adv Advantages: - High Resolution - Unambiguous 3D Structure - Absolute Stereochemistry Xray->Xray_Adv Pros Xray_Dis Disadvantages: - Requires Single Crystal - Static Structure (Solid State) Xray->Xray_Dis Cons NMR_Adv Advantages: - Solution-State Structure - Information on Dynamics - No Crystallization Needed NMR->NMR_Adv Pros NMR_Dis Disadvantages: - Lower Resolution for 3D - Complex for Large Molecules NMR->NMR_Dis Cons

References

Benchmarking the fluorescence properties of 4-Fluorophthalamide-based probes

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of 4-Fluorophthalamide-Based Fluorescent Probes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the fluorescence properties of this compound-based probes against other commonly used fluorescent dyes. The information presented herein is supported by experimental data and protocols to assist researchers in making informed decisions for their specific applications.

Introduction to this compound-Based Probes

This compound and its derivatives are a class of fluorescent compounds that have garnered interest due to their unique photophysical properties. A key characteristic of these probes is their sensitivity to the local environment, often exhibiting solvatochromism, which is a change in their spectral properties in response to the polarity of the solvent. This feature makes them promising candidates for developing sensors for specific biomolecules and for studying cellular microenvironments. Their relatively small size also offers potential advantages in minimizing steric hindrance when labeling biological targets.

Quantitative Comparison of Fluorescence Properties

To provide a clear performance benchmark, the table below compares the key fluorescence properties of a representative this compound derivative with two widely used fluorescent probes, Fluorescein and Rhodamine B.

PropertyThis compound Derivative (in Ethanol)Fluorescein (in 0.1 M NaOH)Rhodamine B (in Ethanol)
Max. Excitation Wavelength (λex) ~380 nm494 nm554 nm
Max. Emission Wavelength (λem) ~500 nm521 nm580 nm
Molar Extinction Coefficient (ε) Not widely reported~76,900 M⁻¹cm⁻¹~106,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ) Up to 0.61~0.95~0.70
Photostability Moderate (application-dependent)LowHigh
Solvent Sensitivity HighModerateLow

Note: The properties of this compound derivatives can vary significantly based on their specific chemical structure and the solvent used.

Signaling Pathway and Experimental Workflow

To visualize the application and characterization of these probes, the following diagrams illustrate a typical mechanism of action and a standard experimental workflow.

G cluster_workflow Experimental Workflow for Fluorescent Probe Characterization synthesis Probe Synthesis & Purification absorption Absorption Spectroscopy (Determination of λmax and ε) synthesis->absorption emission Fluorescence Spectroscopy (Determination of λex, λem, and Φ) absorption->emission photostability Photostability Assay (Photobleaching Kinetics) emission->photostability selectivity Selectivity & Interference (Testing against various analytes) photostability->selectivity imaging Cellular Imaging & Application Testing selectivity->imaging data_analysis Data Analysis & Comparison imaging->data_analysis G cluster_mechanism Mechanism of a this compound Probe for Thiol Detection probe This compound Probe (Low Fluorescence) reaction Nucleophilic Aromatic Substitution Reaction probe->reaction + thiol Thiol (e.g., Cysteine, Glutathione) thiol->reaction product Thioether Product (High Fluorescence) reaction->product Fluorescence 'Turn-On'

Safety Operating Guide

Proper Disposal of 4-Fluorophthalamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of 4-Fluorophthalamide is paramount in a laboratory setting. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound.

Due to the absence of specific safety and environmental data for this compound, a cautious approach is necessary. The presence of a fluorine atom on the aromatic ring suggests that the compound should be treated as a potentially hazardous substance. Halogenated organic compounds can be persistent in the environment and may exhibit toxic properties. Therefore, the following procedures are recommended to ensure the safety of laboratory personnel and to minimize environmental impact.

Immediate Safety and Handling

Prior to handling this compound, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure. The following table summarizes the recommended PPE for handling this compound.

Personal Protective Equipment (PPE)Specifications
Gloves Nitrile rubber, minimum thickness 0.11 mm
Eye Protection Safety glasses with side-shields or chemical goggles
Lab Coat Standard laboratory coat
Respiratory Protection Use in a well-ventilated area or under a fume hood.

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is to treat it as a hazardous chemical waste. Do not dispose of this compound down the drain or in regular solid waste.

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, pipette tips), in a designated and clearly labeled hazardous waste container.

    • The container should be made of a material compatible with the chemical, such as amber glass or a suitable plastic.

    • Ensure the container is in good condition and has a secure, tight-fitting lid.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date when the waste was first added to the container.

    • Keep a log of the approximate amount of waste added to the container.

  • Storage:

    • Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • The storage area should be cool and dry.

    • Secondary containment, such as a larger, chemically resistant tray or bin, is recommended to contain any potential leaks or spills.

  • Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

    • Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Generation of This compound Waste B Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) A->B C Collect Waste in a Labeled Hazardous Waste Container B->C D Is the container full or ready for disposal? C->D E Store Securely in a Designated Waste Accumulation Area with Secondary Containment D->E No F Contact EHS or Licensed Waste Disposal Contractor D->F Yes E->C G Arrange for Pickup and Proper Disposal F->G H End: Waste Disposed of in Compliance with Regulations G->H

Caption: Disposal workflow for this compound.

Personal protective equipment for handling 4-Fluorophthalamide

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 4-Fluorophthalamide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides immediate safety and logistical guidance for handling this compound based on available data for structurally related compounds. No specific Safety Data Sheet (SDS) for this compound was found. Therefore, a cautious approach assuming potential hazards is strongly recommended. All laboratory activities should be preceded by a thorough risk assessment specific to the planned experiment.

Hazard Assessment

While phthalimide itself exhibits low acute toxicity, the introduction of a fluorine atom to the aromatic ring may alter its biological and toxicological properties. Studies on some phthalimide derivatives have indicated potential cytotoxic effects and reversible organ toxicity in animal studies.[1][2][3] Furthermore, the safety data for a structurally similar compound, 4-Fluorobenzylamine, indicates that it is corrosive and can cause severe skin burns and eye damage.[4][5][6] Therefore, it is prudent to handle this compound as a potentially hazardous substance.

Potential Hazards:

  • May cause skin irritation or burns.

  • May cause serious eye irritation or damage.

  • May be harmful if inhaled or ingested.

  • Long-term exposure effects are unknown.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial for minimizing exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Equipment Specifications & Rationale
Hand Protection Double-layered Nitrile GlovesProvides protection against incidental splashes and spills. Change gloves immediately if contaminated.
Eye and Face Protection Chemical Safety Goggles and Face ShieldGoggles provide a seal around the eyes to protect from dust and splashes. A face shield offers an additional layer of protection for the entire face, especially when handling larger quantities or during procedures with a high splash risk.
Body Protection Chemical-resistant Laboratory CoatA buttoned lab coat protects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved N95 Respirator or higherEssential when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.
Foot Protection Closed-toe ShoesStandard laboratory practice to protect feet from spills and falling objects.
Operational Plan: Handling Procedures

Adherence to a strict operational protocol is essential for safe handling.

3.1. Engineering Controls:

  • Primary: All weighing and handling of this compound powder should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Secondary: Ensure an eyewash station and safety shower are readily accessible and in good working order.

3.2. Step-by-Step Handling Protocol:

  • Preparation:

    • Designate a specific area within the chemical fume hood for handling this compound.

    • Ensure the work area is clean and uncluttered.

    • Assemble all necessary equipment (spatulas, weigh boats, containers, etc.) before starting.

  • Donning PPE:

    • Put on all required PPE as outlined in the table above before entering the designated handling area.

  • Weighing and Transfer:

    • Carefully weigh the desired amount of this compound powder on a weigh boat inside the fume hood.

    • Use a spatula to gently transfer the powder, avoiding the creation of dust.

    • If transferring to a solution, slowly add the powder to the solvent to prevent splashing.

  • Post-Handling:

    • Securely cap all containers containing this compound.

    • Decontaminate the handling area (weighing balance, spatula, etc.) with an appropriate solvent (e.g., 70% ethanol) and wipe clean.

    • Properly dispose of all contaminated disposable materials (see Section 4).

    • Remove PPE in the correct order to avoid self-contamination (gloves first, then face shield/goggles, lab coat, and respirator if used).

    • Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan

Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.

4.1. Waste Segregation:

  • Solid Waste: All disposable items contaminated with this compound (e.g., gloves, weigh boats, paper towels) should be placed in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed hazardous waste container. Do not pour down the drain.

  • Unused Product: Unwanted this compound should be disposed of as hazardous chemical waste. Do not attempt to return it to the original container.

4.2. Waste Disposal Procedure:

  • Collect all waste in appropriately labeled containers, specifying "Hazardous Chemical Waste" and listing the contents.

  • Store waste containers in a designated, secondary containment area away from incompatible materials.

  • Follow your institution's specific procedures for hazardous waste pickup and disposal.

Emergency Procedures

5.1. Spills:

  • Small Spill (in fume hood):

    • Ensure PPE is worn.

    • Wipe up the powder with a damp cloth or absorbent pad, being careful not to create dust.

    • Clean the area with an appropriate solvent.

    • Place all cleanup materials in the solid hazardous waste container.

  • Large Spill (or any spill outside of a fume hood):

    • Evacuate the immediate area.

    • Alert laboratory personnel and your institution's Environmental Health and Safety (EHS) department.

    • Prevent entry to the contaminated area.

    • Allow only trained personnel with appropriate PPE to clean up the spill.

5.2. Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal prep_area Designate & Clean Fume Hood Area gather_materials Assemble Equipment prep_area->gather_materials don_ppe Don All Required PPE gather_materials->don_ppe weigh Weigh this compound don_ppe->weigh Begin Experiment transfer Transfer to Container/Solvent weigh->transfer seal Securely Cap Containers transfer->seal decontaminate Decontaminate Work Area seal->decontaminate dispose_waste Dispose of Contaminated Items decontaminate->dispose_waste doff_ppe Remove PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for Safe Handling of this compound.

References

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